molecular formula C37H42N2O6 B15137926 Daurisoline-d11

Daurisoline-d11

Cat. No.: B15137926
M. Wt: 621.8 g/mol
InChI Key: BURJAQFYNVMZDV-SKPPNVEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daurisoline-d11 is a useful research compound. Its molecular formula is C37H42N2O6 and its molecular weight is 621.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H42N2O6

Molecular Weight

621.8 g/mol

IUPAC Name

(1R)-5,8-dideuterio-6-methoxy-2-methyl-1-[[2,3,6-trideuterio-4-hydroxy-5-[2,3,5,6-tetradeuterio-4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i6D,7D,8D,9D,10D,11D,18D,19D,20D,21D,22D

InChI Key

BURJAQFYNVMZDV-SKPPNVEZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H]2C3=C(C(=C(C(=C3CCN2C)[2H])OC)O)[2H])[2H])OC4=C(C(=C(C(=C4[2H])[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)OC)[2H])[2H])[2H])O)[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Daurisoline-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Daurisoline-d11, a deuterated form of the naturally occurring bis-benzylisoquinoline alkaloid, Daurisoline. The focus is on its primary applications in research and development, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Daurisoline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmaceutical research, primarily leveraged for its impact on the compound's metabolic profile and its utility in analytical quantification.

The parent compound, Daurisoline, is isolated from Menispermum dauricum and exhibits a range of biological activities, including antiarrhythmic effects and potential as an anticancer agent.[1][2] It functions as a potent autophagy blocker.[1] The biological activities of this compound are presumed to be identical to those of Daurisoline.

Primary Use of this compound

The primary application of this compound stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3] This property leads to two main uses:

  • Pharmacokinetic Studies : Deuteration can slow down the metabolism of a drug, leading to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[3] this compound is therefore a valuable tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of Daurisoline, allowing for a more detailed understanding of its pharmacokinetic properties.

  • Internal Standard for Quantitative Analysis : In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are ideal internal standards. Since they have nearly identical chemical and physical properties to the non-deuterated analyte, they co-elute and experience similar matrix effects and ionization suppression, allowing for accurate quantification of the analyte in complex biological samples.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compound, Daurisoline.

PropertyThis compoundDaurisolineReference(s)
Molecular Formula C37H31D11N2O6C37H42N2O6
Molecular Weight 621.81 g/mol 610.74 g/mol
CAS Number Not available70553-76-3
Purity Typically ≥98%Typically ≥98%
Solubility in DMSO Not specified, expected similar to Daurisoline64 mg/mL (104.79 mM)

Signaling Pathways and Mechanisms of Action

Daurisoline has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanisms of action include the inhibition of autophagy and the suppression of glycolysis.

Inhibition of the PI3K/AKT/mTOR Pathway

Daurisoline has been demonstrated to suppress the progression of glioma by inhibiting autophagy through the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cellular processes and is often dysregulated in cancer. By inhibiting this pathway, Daurisoline can induce cancer cell apoptosis and cell cycle arrest.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Daurisoline Daurisoline Daurisoline->PI3K Daurisoline->AKT Daurisoline->mTOR

Daurisoline inhibits the PI3K/AKT/mTOR signaling pathway.

Targeting the AKT-HK2 Axis in Lung Cancer

In lung cancer, Daurisoline has been shown to inhibit glycolysis by targeting the AKT-Hexokinase 2 (HK2) axis. It directly binds to AKT, which in turn antagonizes the AKT-GSK3β-c-Myc-HK2 signaling pathway, leading to a reduction in HK2 protein levels and subsequent inhibition of lung cancer progression.

AKT_HK2_Pathway cluster_cytoplasm Cytoplasm AKT AKT GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 HK2 cMyc->HK2 promotes expression Glycolysis Glycolysis HK2->Glycolysis Tumor_Progression Tumor Progression Glycolysis->Tumor_Progression Daurisoline Daurisoline Daurisoline->AKT directly binds and inhibits

Daurisoline inhibits the AKT-HK2 signaling axis.

Experimental Protocols

The following are representative protocols that can be adapted for research involving this compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound compared to its non-deuterated counterpart.

Objective: To determine the rate of metabolism of Daurisoline and this compound when incubated with liver microsomes.

Materials:

  • Daurisoline and this compound

  • Human or rat liver microsomes

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of Daurisoline and this compound in DMSO.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (either Daurisoline or this compound).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both Daurisoline and this compound.

Western Blot Analysis of AKT Pathway Modulation

This protocol outlines the procedure to investigate the effect of Daurisoline on the phosphorylation status of key proteins in the AKT signaling pathway.

Objective: To determine if Daurisoline inhibits the phosphorylation of AKT and downstream effectors.

Materials:

  • Cancer cell line of interest (e.g., glioma or lung cancer cells)

  • Daurisoline

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with varying concentrations of Daurisoline for a specified time period.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with cell lysis buffer.

    • Quantify the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental_Workflow cluster_protocol1 Metabolic Stability Assay cluster_protocol2 Western Blot Analysis P1_Step1 Prepare Incubation Mixtures P1_Step2 Initiate Reaction with NADPH P1_Step1->P1_Step2 P1_Step3 Time-Point Sampling & Quenching P1_Step2->P1_Step3 P1_Step4 LC-MS/MS Analysis P1_Step3->P1_Step4 P1_Step5 Calculate Half-life & Clearance P1_Step4->P1_Step5 P2_Step1 Cell Culture & Treatment P2_Step2 Cell Lysis & Protein Quantification P2_Step1->P2_Step2 P2_Step3 SDS-PAGE & Western Blotting P2_Step2->P2_Step3 P2_Step4 Detection & Analysis P2_Step3->P2_Step4 P2_Step5 Assess Protein Phosphorylation P2_Step4->P2_Step5

Workflow for key experimental protocols.

Conclusion

This compound is a powerful research tool that enables detailed investigation into the pharmacokinetics and mechanisms of action of Daurisoline. Its use as an internal standard ensures the accuracy of quantitative bioanalytical methods, while its altered metabolic stability provides insights into the ADME properties of the parent compound. The anticancer potential of Daurisoline, through its inhibition of critical signaling pathways such as PI3K/AKT/mTOR and AKT-HK2, makes this compound an invaluable asset for researchers and scientists in the field of drug discovery and development.

References

Daurisoline-d11 as an Internal Standard for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of a stable isotope-labeled internal standard, specifically Daurisoline-d11, in quantitative mass spectrometry. While specific experimental data for this compound is not extensively published, this guide will leverage established methodologies for Daurisoline as an internal standard and elucidate the significant advantages of employing its deuterated analog. The principles and protocols outlined herein are grounded in established practices for robust and accurate bioanalysis.

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices, an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] This includes variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.[1]

The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their behavior is nearly identical to that of the unlabeled analyte.[3] This near-perfect mimicry allows for the most effective compensation for matrix effects, a common challenge in bioanalysis where co-eluting compounds can suppress or enhance the analyte's signal.

Daurisoline as an Internal Standard: Established Methodologies

Daurisoline has been successfully used as an internal standard for the quantification of structurally similar alkaloids, such as Dauricine, in pharmacokinetic studies. The following sections detail the established experimental protocols and quantitative data from these studies. These methodologies provide a strong foundation for the use of this compound.

Experimental Protocols

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the sensitive and selective quantification of analytes in biological matrices.

Sample Preparation: Protein Precipitation

A common and effective method for sample preparation in plasma is protein precipitation.

  • To a 100 µL aliquot of plasma, add the internal standard solution (Daurisoline).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for a specified time (e.g., 1 minute).

  • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved on a C18 column with a gradient elution.

ParameterCondition
Column UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 80% B over 2 minutes, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly used for quantification.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions See Table 2
Quantitative Data for Daurisoline as an Internal Standard

The following tables summarize the quantitative performance of UPLC-MS/MS methods using Daurisoline as an internal standard for the analysis of Dauricine.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 2 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (RSD%) < 13%
Inter-day Precision (RSD%) < 13%
Accuracy 95.8% - 105.9%
Mean Recovery 91.5% - 95.1%
Matrix Effect 88.0% - 90.3%

Table 2: Mass Spectrometry MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dauricine625.2206.1
Daurisoline (IS) 611.3 192.1

The Superiority of this compound: A Deuterated Internal Standard

While Daurisoline is a suitable internal standard, a deuterated analog like this compound offers significant advantages, making it the preferred choice for robust and high-precision quantitative bioanalysis.

Key Advantages of this compound:

  • Near-Identical Physicochemical Properties: this compound and Daurisoline have virtually identical chemical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.

  • Co-elution with the Analyte: The deuterated internal standard will co-elute with the unlabeled analyte, which is crucial for compensating for matrix effects that can vary across the chromatographic peak.

  • Improved Accuracy and Precision: By effectively correcting for variations, this compound leads to more accurate and precise quantification of the analyte.

  • Reduced Method Variability: The use of a SIL-IS minimizes the impact of lot-to-lot variations in biological matrices and inconsistencies in sample preparation.

Experimental Workflow and Signaling Pathways

Diagram 1: General UPLC-MS/MS Experimental Workflow

G UPLC-MS/MS Experimental Workflow A Sample Collection (e.g., Plasma) B Addition of This compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F UPLC Separation E->F G Mass Spectrometry (ESI-MS/MS) F->G H Data Acquisition (MRM Mode) G->H I Data Analysis (Quantification) H->I

Caption: A schematic of the typical workflow for quantitative analysis using UPLC-MS/MS with an internal standard.

Diagram 2: Logical Relationship of Internal Standardization

G Principle of Internal Standardization Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard (IS) Signal (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Variability Analytical Variability (Matrix Effects, etc.) Variability->Analyte Variability->IS

Caption: The ratio of the analyte to the internal standard signal is used to calculate the analyte concentration, compensating for analytical variability.

Conclusion

References

Daurisoline-d11: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Daurisoline-d11. As a deuterated analog of Daurisoline, its chemical behavior and stability profile are largely comparable to the parent compound. This document synthesizes available data to support its use in research and development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of its mechanism of action.

Core Chemical Properties

This compound is a deuterated form of Daurisoline, a bis-benzylisoquinoline alkaloid.[1] The primary difference between this compound and Daurisoline is the isotopic labeling with deuterium, which increases its molecular weight. The fundamental chemical structure and resulting properties are otherwise expected to be nearly identical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Daurisoline, which serve as a reliable reference for this compound.

PropertyValueSource
Molecular Formula C₃₇H₄₂N₂O₆[2]
Molecular Weight 610.74 g/mol [2][3][4]
Monoisotopic Mass 610.30428706 Da
Appearance White to beige solid powder
Boiling Point (Predicted) 724.5 ± 60.0 °C
Density (Predicted) 1.218 ± 0.06 g/cm³
pKa (Predicted) 9.31 ± 0.45
Complexity 917
Solubility

The solubility of Daurisoline has been determined in various solvents, providing guidance for the preparation of stock and working solutions.

SolventConcentrationRemarks
DMSO10 mg/mL-
DMSO64 mg/mL (104.79 mM)Use fresh DMSO as moisture can reduce solubility.
DMSO65 mg/mL (106.42 mM)Use fresh DMSO as moisture can reduce solubility.
DMSO100 mg/mL (163.73 mM)Use fresh DMSO as moisture can reduce solubility.
DMF10 mg/mL-
Ethanol2 mg/mL-
DMSO:PBS (pH 7.2) (1:10)0.09 mg/mL-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (4.09 mM)Clear solution.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.09 mM)Clear solution.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (4.09 mM)Clear solution.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on stability data for Daurisoline.

FormStorage TemperatureDurationSource
Powder-20°C3 years
In solvent-80°C1 year
In solvent-20°C1 month

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. For in vivo experiments, freshly prepared solutions are advised.

Biological Activity and Mechanism of Action

Daurisoline is recognized as a potent autophagy blocker and exhibits antiarrhythmic effects through its interaction with the hERG channel.

Autophagy Inhibition

Daurisoline and its isomer, dauricine, inhibit the maturation of autophagosomes by impairing lysosomal function. This is achieved by inhibiting the lysosomal V-type ATPase, which leads to an increase in lysosomal pH and reduced activity of lysosomal proteases. This blockage of the autophagy-lysosomal degradation pathway results in the accumulation of autophagic vacuoles.

Autophagy_Inhibition cluster_cell Cancer Cell Chemotherapy Chemotherapy (e.g., Camptothecin) Autophagy Protective Autophagy Chemotherapy->Autophagy induces CellDeath Cell Death Autophagy->CellDeath inhibits Daurisoline Daurisoline Lysosome Lysosome Daurisoline->Lysosome inhibits V-ATPase Autolysosome Autolysosome Daurisoline->Autolysosome blocks maturation Lysosome->Autolysosome fusion Autophagosome Autophagosome Autophagosome->Autolysosome fusion Autolysosome->CellDeath promotes

Caption: Daurisoline inhibits protective autophagy, sensitizing cancer cells to chemotherapy.

hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel in a concentration- and voltage-dependent manner. This activity is responsible for its antiarrhythmic properties.

Experimental Protocols

The following are examples of experimental protocols that have been used to study Daurisoline. These methods can be adapted for studies involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Daurisoline on the viability of cancer cell lines.

  • Seed cells (e.g., HeLa) in 96-well plates at a density of 7,000 cells per well in DMEM with 1% serum.

  • Treat the cells with various concentrations of Daurisoline for the desired time.

  • Add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Dissolve the resulting formazan precipitate in 100 µL of DMSO.

  • Measure the optical density at 572 nm using a microplate reader to determine cell viability.

Pharmacokinetic Study in Beagle Dogs

This protocol describes an in vivo study to determine the pharmacokinetic profile of Daurisoline.

  • Administer Daurisoline intravenously to beagle dogs at a dose of 6 mg/kg.

  • Collect blood samples at predetermined time points: before dosing and at 2, 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours after dosing.

  • Process the blood samples to separate plasma.

  • Analyze the plasma concentrations of Daurisoline using a validated analytical method, such as UPLC-MS/MS.

Pharmacokinetic_Workflow start Start admin Intravenous Administration of Daurisoline (6 mg/kg) to Beagle Dogs start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis UPLC-MS/MS Analysis processing->analysis pk_params Determine Pharmacokinetic Parameters (e.g., Cmax, T1/2, AUC) analysis->pk_params end End pk_params->end

Caption: Workflow for a pharmacokinetic study of Daurisoline.

Analytical Methodology

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of related compounds and can be adapted for this compound.

Sample Preparation

A one-step protein precipitation with acetonitrile is a common method for preparing biological samples.

Chromatographic Conditions
  • System: ACQUITY I-Class UPLC system

  • Column: UPLC BEH column

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

This technical guide provides a foundational understanding of the chemical properties and stability of this compound, leveraging the extensive data available for its non-deuterated analog. The provided protocols and diagrams serve as a starting point for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Daurisoline-d11 is the deuterated form of Daurisoline, a bisbenzylisoquinoline alkaloid naturally found in Menispermum dauricum.[1][2][3][4] The introduction of deuterium can modify the pharmacokinetic properties of the parent molecule, making deuterated compounds valuable tools in drug discovery and metabolic studies.[5] This guide provides a comprehensive overview of a plausible synthetic and purification strategy for this compound, designed for research and development purposes. The methodologies presented are based on established synthetic reactions for isoquinoline alkaloids and general deuterium labeling techniques, as specific proprietary methods for this compound are not publicly available.

Proposed Synthesis of Daurisoline

The total synthesis of Daurisoline, a complex bisbenzylisoquinoline alkaloid, can be approached through a convergent synthesis strategy. This involves the independent synthesis of two key isoquinoline intermediates, followed by their coupling to form the characteristic diaryl ether linkage.

1.1. Synthesis of the Tetrahydroisoquinoline Core

A foundational method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Reaction

  • Reaction Setup: A solution of the corresponding β-phenylethylamine (1 equivalent) and an appropriate aldehyde (1.1 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalysis: A catalytic amount of a protic acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

1.2. Formation of the Diaryl Ether Linkage

The crucial diaryl ether bond in the Daurisoline scaffold can be formed via an Ullmann condensation reaction. This copper-catalyzed reaction couples an aryl halide with a phenol.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a reaction vessel, the synthesized phenolic isoquinoline intermediate (1 equivalent), the aryl halide isoquinoline intermediate (1 equivalent), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine or an amino acid), and a base (e.g., cesium carbonate or potassium phosphate) are combined in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Inert Atmosphere: The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically between 100-150 °C) and stirred vigorously. The reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic phase is dried, concentrated, and the resulting crude Daurisoline is purified by column chromatography.

Deuterium Labeling of Daurisoline

Late-stage deuterium labeling of the synthesized Daurisoline is an efficient method to produce this compound. Hydrogen-deuterium exchange (H/D exchange) reactions catalyzed by transition metals are a common strategy for this purpose.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

  • Reaction Setup: Synthesized Daurisoline (1 equivalent) and an iridium catalyst (e.g., Crabtree's catalyst) are dissolved in a deuterated solvent (e.g., deuterated dichloromethane or 1,2-dichloroethane) in a high-pressure reaction vessel.

  • Deuterium Source: The vessel is purged with deuterium gas (D2), and then pressurized with D2 to the desired pressure.

  • Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period. The extent of deuteration is monitored by mass spectrometry.

  • Work-up: Upon completion, the deuterium gas is carefully vented, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified to remove the catalyst and any non-deuterated starting material.

Purification of this compound

A multi-step purification protocol is essential to obtain high-purity this compound suitable for research and drug development applications. This typically involves acid-base extraction followed by chromatographic techniques.

3.1. Acid-Base Extraction

  • The crude this compound is dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

  • The organic solution is extracted with an aqueous acid solution (e.g., 1M HCl). The basic nitrogen atoms of the alkaloid are protonated, rendering it soluble in the aqueous phase.

  • The aqueous layer is separated and then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloid, causing it to precipitate or be extractable back into an organic solvent.

  • The purified alkaloid is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

3.2. Chromatographic Purification

Further purification is achieved using chromatographic methods.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is employed.

  • Detection: UV detection at a wavelength where Daurisoline shows strong absorbance is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Final Step: The collected fractions are combined, and the solvent is removed to yield the purified product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Pictet-Spenglerβ-phenylethylamine, Aldehyde, TFAToluene1101275>95
2Ullmann CondensationIsoquinoline intermediates, CuI, Cs2CO3DMF1202460>90
3H/D ExchangeDaurisoline, Iridium catalyst, D2 gasCD2Cl2504885>98 (Isotopic)
4HPLC Purification-Acetonitrile/Water25-90>99.5

Table 2: Characterization Data for this compound

AnalysisParameterExpected Value
Mass Spectrometry [M+H]+m/z = 622.8 (approx.)
Isotopic Purity>98%
NMR Spectroscopy ¹H NMRReduction in signal intensity at deuterated positions
²H NMRSignals corresponding to deuterated positions
HPLC Purity>99.5%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Daurisoline cluster_labeling Deuterium Labeling cluster_purification Purification Start Starting Materials PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler Isoquinoline Isoquinoline Intermediates PictetSpengler->Isoquinoline Ullmann Ullmann Condensation Isoquinoline->Ullmann CrudeDaurisoline Crude Daurisoline Ullmann->CrudeDaurisoline HD_Exchange H/D Exchange (Iridium Catalyst) CrudeDaurisoline->HD_Exchange CrudeDaurisoline_d11 Crude this compound HD_Exchange->CrudeDaurisoline_d11 AcidBase Acid-Base Extraction CrudeDaurisoline_d11->AcidBase HPLC Preparative HPLC AcidBase->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: Proposed workflow for the synthesis and purification of this compound.

Purification_Scheme Crude Crude this compound in Organic Solvent ExtractAcid Extract with Aqueous Acid Crude->ExtractAcid AqueousLayer Aqueous Layer (Protonated this compound) ExtractAcid->AqueousLayer separates into OrganicLayer1 Organic Layer (Impurities) ExtractAcid->OrganicLayer1 Basify Basify Aqueous Layer AqueousLayer->Basify ExtractOrganic Extract with Organic Solvent Basify->ExtractOrganic OrganicLayer2 Organic Layer (Purified this compound) ExtractOrganic->OrganicLayer2 HPLC Preparative HPLC OrganicLayer2->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Detailed purification workflow for this compound.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Daurisoline-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1] This technical guide delves into the core mechanism of action of Daurisoline-d11 as an internal standard, providing a comprehensive overview for its application in the quantitative analysis of daurisoline.

The Core Principle: Mitigating Variability in Bioanalysis

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary role is to compensate for variability that can occur during the analytical process, including sample preparation, extraction, and analysis.[1] A well-chosen internal standard will track the analyte through the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[1]

This compound, as a deuterated analog of daurisoline, is considered the "gold standard" for the quantitative analysis of daurisoline.[2] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This mimicry is crucial for correcting analytical variability and ensuring accurate quantification.

Mechanism of Action of this compound

The efficacy of this compound as an internal standard is rooted in its structural and chemical similarity to daurisoline. The key difference lies in the replacement of 11 hydrogen atoms with deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (daurisoline) and the internal standard (this compound), while their shared chemical properties ensure they behave almost identically during the analytical process.

Here's a breakdown of how this compound compensates for potential errors:

  • Sample Preparation and Extraction: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Because the ratio of the analyte to the internal standard is measured, this loss is accounted for in the final calculation.

  • Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the compound being quantified. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time during chromatographic separation.

  • Ionization Efficiency and Matrix Effects: In electrospray ionization (ESI) mass spectrometry, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since this compound co-elutes and has nearly identical ionization efficiency to daurisoline, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects are effectively normalized.

  • Instrument Variability: Minor fluctuations in the mass spectrometer's performance can affect the signal intensity. As both the analyte and the internal standard are measured simultaneously, any instrument drift will affect both compounds equally, and the ratio will remain constant.

Representative Experimental Protocol

The following is a representative protocol for the use of this compound as an internal standard in a bioanalytical method for the quantification of daurisoline in plasma.

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Daurisoline: Precursor ion > Product ion (specific m/z values would be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values would be determined during method development, with an expected mass shift corresponding to the 11 deuterium atoms).

Data Presentation

The following tables represent the kind of quantitative data expected from a validated bioanalytical method using this compound.

Table 1: Representative Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11,25050,0000.0251.02102.0
56,30051,0000.1244.9599.0
2025,50050,5000.50520.1100.5
100128,00051,2002.50099.899.8
500645,00051,60012.500501.2100.2
10001,290,00051,80024.903996.199.6

Table 2: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ11.03103.04.5
Low32.9598.33.8
Medium150152.1101.42.5
High800790.498.83.1

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect integrate Peak Area Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

Caption: Logical relationship of internal standard correction for accurate quantification.

Conclusion

The use of this compound as an internal standard is a critical component for developing robust and reliable bioanalytical methods for the quantification of daurisoline. Its mechanism of action relies on the fundamental principle of isotopic dilution, where the deuterated standard mimics the behavior of the analyte throughout the analytical process. This allows for the effective compensation of variability introduced during sample preparation and analysis, ultimately leading to highly accurate and precise quantitative data that can be confidently used to support drug development programs. The initial investment in a deuterated standard can lead to more reliable data, reducing the risk of costly study failures and delays in drug development timelines.

References

A Technical Guide to Daurisoline-d11 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Scientists and Drug Development Professionals on the Commercially Available Deuterated Daurisoline Isotope

This technical guide provides a comprehensive overview of commercially available Daurisoline-d11, a deuterated form of the bis-benzylisoquinoline alkaloid Daurisoline. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as an internal standard or tracer in various experimental settings.

Commercially Available this compound Suppliers

For researchers seeking to procure this compound, MedChemExpress (MCE) has been identified as a commercial supplier.[1][2][3][4] While other suppliers such as AdooQ Bioscience and ChemFaces offer the non-deuterated form of Daurisoline, their inventory of the deuterated analog is not explicitly listed.[5]

Table 1: Quantitative Data for Commercially Available this compound

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable SizesPrice
MedChemExpressHY-N0221S2>98%Not explicitly stated1 mg, 5 mg, 10 mgInquire

Data is based on available information and may require direct inquiry with the supplier for the most up-to-date details.

Core Concepts and Mechanism of Action

Daurisoline is a natural product isolated from Menispermum dauricum and Rhizoma Menispermi. It is recognized for its potent biological activities, primarily as an autophagy blocker. Autophagy is a cellular self-degradation process essential for maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer.

Daurisoline exerts its inhibitory effect on autophagy by impairing the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This disruption leads to the accumulation of autophagosomes and autophagic substrates like p62/SQSTM1. The mechanism underlying this inhibition involves the suppression of lysosomal function.

Recent studies have elucidated the involvement of key signaling pathways in Daurisoline's mechanism of action. Notably, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, Daurisoline can effectively halt the progression of autophagic processes.

Daurisoline_Signaling_Pathway Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K inhibits Fusion Fusion Daurisoline->Fusion inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Autophagosome Autophagosome Autophagy->Autophagosome formation Lysosome Lysosome Lysosome->Fusion Autophagosome->Fusion

Figure 1: Daurisoline's inhibitory effect on the PI3K/AKT/mTOR pathway and autophagosome-lysosome fusion.

Experimental Protocols

The following protocols provide a general framework for utilizing Daurisoline in cell-based assays to study its effects on autophagy.

Protocol 1: Monitoring Autophagic Flux by Western Blotting for LC3-II and p62

This protocol is adapted from methodologies described in studies investigating Daurisoline's effect on autophagy.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa) in appropriate media to 70-80% confluency.

  • Treat cells with desired concentrations of Daurisoline (e.g., 10-40 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • For monitoring autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of Daurisoline treatment.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

3. Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (e.g., 12-15% gel for LC3) and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • The ratio of LC3-II to LC3-I or the level of LC3-II normalized to the loading control is used as an indicator of autophagosome formation.

  • The level of p62 normalized to the loading control is used as an indicator of autophagic degradation. An accumulation of p62 suggests inhibition of autophagy.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis Cell_Culture Cell Culture & Treatment (Daurisoline) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (LC3, p62, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Interpretation Interpretation of Autophagic Flux Normalization->Interpretation

Figure 2: Experimental workflow for monitoring autophagy by Western Blot.

Protocol 2: Analysis of PI3K/AKT/mTOR Pathway Activation

1. Cell Treatment and Lysis:

  • Follow the same cell culture and treatment protocol as described in Protocol 1.

  • Lyse cells in a buffer containing phosphatase inhibitors in addition to protease inhibitors.

2. Western Blotting:

  • Perform western blotting as described in Protocol 1.

  • Use primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR to assess their activation status.

3. Data Analysis:

  • Quantify the band intensities for both phosphorylated and total proteins.

  • The ratio of the phosphorylated form to the total form of each protein is used to determine the level of pathway activation.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and mechanism of action of Daurisoline. Its primary commercial source identified is MedChemExpress. The inhibitory effect of Daurisoline on autophagy, mediated through the PI3K/AKT/mTOR pathway, provides a clear avenue for experimental investigation. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the biological roles of this intriguing natural product. Direct communication with suppliers is recommended to obtain the most accurate and up-to-date product specifications.

References

Isotopic Purity of Daurisoline-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like Daurisoline-d11 is a critical parameter that ensures the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the importance of isotopic purity, detailed methodologies for its determination, and an illustrative example of data presentation. Daurisoline, a bis-benzylisoquinoline alkaloid, is investigated for its potential as an autophagy blocker in cancer research and its role in inhibiting the AKT-HK2 signaling pathway.[1][2] The use of its deuterated analog, this compound, is invaluable in various studies, including metabolic profiling and as an internal standard in quantitative mass spectrometry-based assays.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a molecule that contains the desired number of heavy isotopes at specific positions. For this compound, this means quantifying the proportion of molecules that contain exactly eleven deuterium atoms. High isotopic purity is essential to:

  • Minimize interference: In mass spectrometry, the presence of incompletely deuterated species can create overlapping isotopic patterns, complicating data analysis and reducing the accuracy of quantification.

  • Ensure accurate quantification: When used as an internal standard, the isotopic purity of the deuterated compound directly impacts the accuracy of the measured concentration of the analyte.

  • Elucidate metabolic pathways: In metabolic studies, knowing the precise isotopic composition is crucial for tracking the fate of the labeled compound and its metabolites.

Determination of Isotopic Purity: Experimental Protocols

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. The high resolving power allows for the separation of ions with very small mass differences, enabling the quantification of different isotopologues.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution using the same solvent.

    • Prepare a similar concentration of non-deuterated Daurisoline as a reference standard.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

    • Inject the Daurisoline and this compound solutions into the LC-HRMS system.

    • Acquire full-scan mass spectra in positive ion mode, as Daurisoline readily forms a protonated molecule [M+H]+.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks of the molecular ion cluster.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of both Daurisoline and this compound.

    • From the mass spectrum of the this compound peak, identify the monoisotopic peak (M+0, corresponding to the molecule with all 11 deuterium atoms) and the peaks corresponding to molecules with fewer deuterium atoms (M-1, M-2, etc.).

    • Calculate the relative abundance of each isotopologue. .

    • The isotopic purity is expressed as the percentage of the desired deuterated species relative to the sum of all detected isotopologues of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, the absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated compound, indicates successful deuterium incorporation.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of 5-10 mg/mL.

    • Prepare a corresponding sample of non-deuterated Daurisoline for comparison.

  • Instrumentation and Analysis:

    • Acquire a ¹H NMR spectrum of both the Daurisoline and this compound samples using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound to that of the non-deuterated standard.

    • The reduction in the integral of the signals corresponding to the positions of deuteration indicates the level of deuterium incorporation.

    • Isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated positions within the same molecule.

Data Presentation

The quantitative data on the isotopic purity of this compound should be summarized in a clear and structured table for easy comparison.

Analytical MethodParameter MeasuredResult
HRMS Isotopic Distribution
% D11>98% (Hypothetical)
% D10<2% (Hypothetical)
% D9<0.5% (Hypothetical)
¹H NMR Deuterium Incorporation
% Deuteration at specified positions>98% (Hypothetical)

Daurisoline Signaling Pathway

Daurisoline has been shown to inhibit the proliferation of lung cancer cells by targeting the AKT-HK2 signaling axis.[1][2] The following diagram illustrates this inhibitory pathway.

Daurisoline_AKT_HK2_Pathway cluster_cell Cancer Cell Daurisoline Daurisoline AKT AKT Daurisoline->AKT GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc HK2 HK2 (Hexokinase 2) cMyc->HK2 Glycolysis Glycolysis HK2->Glycolysis Proliferation Cell Proliferation Glycolysis->Proliferation

Caption: Daurisoline inhibits the AKT/GSK3β/c-Myc/HK2 signaling pathway.

Experimental Workflow for Isotopic Purity Determination

The logical flow of experiments to ascertain the isotopic purity of this compound is depicted below.

Isotopic_Purity_Workflow cluster_workflow Isotopic Purity Determination Workflow start This compound Sample hrms_prep Sample Preparation for HRMS start->hrms_prep nmr_prep Sample Preparation for NMR start->nmr_prep hrms_analysis LC-HRMS Analysis hrms_prep->hrms_analysis nmr_analysis ¹H NMR Analysis nmr_prep->nmr_analysis hrms_data Isotopic Distribution Data hrms_analysis->hrms_data nmr_data Deuterium Incorporation Data nmr_analysis->nmr_data data_summary Data Summary Table hrms_data->data_summary nmr_data->data_summary report Final Report data_summary->report

Caption: Workflow for determining the isotopic purity of this compound.

References

Daurisoline vs. Daurisoline-d11 in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the comparative use of daurisoline and its deuterated analog, daurisoline-d11, in the context of pharmacokinetic (PK) studies. The document details the established role of this compound as an internal standard and explores its potential as a therapeutic agent with modified pharmacokinetic properties based on the principles of deuterium substitution in drug development.

Introduction to Daurisoline and the Role of Deuteration

Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of Menispermum dauricum. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1] More recently, daurisoline has been identified as a potent autophagy blocker, a mechanism that is being explored for its therapeutic potential in oncology.[2][3] Specifically, it has been shown to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway and also by suppressing the JAK2/STAT3 pathway through the prevention of PPARα ubiquitination.[4][5]

The therapeutic application of many promising compounds is often limited by suboptimal pharmacokinetic profiles, such as rapid metabolism. A strategic approach to mitigate this is "deuteration," the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This phenomenon, known as the "kinetic isotope effect," can slow down the rate of metabolism.

Potential pharmacokinetic advantages of deuterated drugs over their non-deuterated counterparts include:

  • Increased drug exposure (AUC): A longer duration of the drug in systemic circulation.

  • Longer half-life (t1/2): Potentially reducing dosing frequency.

  • Altered metabolite profiles: Which may lead to a reduction in the formation of toxic metabolites.

Deutetrabenazine stands as the first deuterated drug to receive FDA approval, demonstrating a superior pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine, which allows for reduced dosage and dosing frequency.

This compound as an Internal Standard in Bioanalysis

In the quantitative analysis of daurisoline in biological matrices (e.g., plasma, urine), a robust and reliable bioanalytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis and is recommended by regulatory agencies like the FDA.

A deuterated internal standard is ideal because it has nearly identical physicochemical properties to the analyte (daurisoline). This means it co-elutes chromatographically and behaves similarly during sample extraction and ionization. However, due to its higher mass, it is readily distinguishable by the mass spectrometer. This allows this compound to effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of daurisoline.

Hypothetical Pharmacokinetic Comparison: Daurisoline vs. This compound as a Therapeutic Agent

While no direct head-to-head pharmacokinetic studies of daurisoline versus this compound as a therapeutic agent have been published, we can project the likely outcomes based on the principles of deuteration. A hypothetical study would aim to quantify the improvements in the pharmacokinetic profile of this compound.

Projected Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters for daurisoline versus a hypothetically improved this compound, based on the kinetic isotope effect leading to reduced metabolism.

ParameterDaurisoline (Hypothetical Data)This compound (Projected Data)Pharmacokinetic Implication
Cmax (ng/mL) 450500Slower metabolism may lead to a slightly higher peak concentration.
Tmax (h) 1.01.5The rate of absorption is generally not affected by deuteration.
AUC(0-t) (ng·h/mL) 15002500Reduced clearance leads to significantly greater overall drug exposure.
t1/2 (h) 4.58.0Slower metabolism extends the time the drug remains in the body.
CL/F (L/h/kg) 2.51.5The primary benefit of deuteration is reduced metabolic clearance.

Note: The data presented for Daurisoline are representative values for illustrative purposes. The data for this compound are projected based on the known effects of deuteration on drug metabolism.

Experimental Protocols

A well-designed study is crucial to compare the pharmacokinetic profiles of daurisoline and this compound. A head-to-head, crossover study design in an animal model is recommended to minimize inter-individual variability.

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight before dosing.

  • Study Design: A single-dose, two-period crossover design with a one-week washout period between doses.

  • Dosing:

    • Group 1 (n=6): Receives daurisoline (e.g., 5 mg/kg) via oral gavage.

    • Group 2 (n=6): Receives this compound (5 mg/kg) via oral gavage.

    • After the washout period, the groups are crossed over.

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (for daurisoline analysis, a structural analog could be used, or for a comparative study, a different deuterated standard if available).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for injection.

  • Chromatographic Conditions:

    • System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Daurisoline: Q1/Q3 (e.g., m/z 611.3 -> 396.2)

      • This compound: Q1/Q3 (e.g., m/z 622.3 -> 407.2)

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

G cluster_study Pharmacokinetic Study cluster_analysis Bioanalytical Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Protein Precipitation Protein Precipitation Sample Storage->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing PK Parameter Calculation PK Parameter Calculation Data Processing->PK Parameter Calculation

Caption: Workflow for a comparative pharmacokinetic study of daurisoline and this compound.

Daurisoline's Effect on the PI3K/Akt/mTOR Signaling Pathway

cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy_proteins Autophagy Proteins (e.g., ULK1) mTOR->Autophagy_proteins Autophagy Autophagy Autophagy_proteins->Autophagy Daurisoline Daurisoline Daurisoline->PI3K Activates

Caption: Daurisoline activates the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.

Daurisoline's Effect on the JAK2/STAT3 Signaling Pathway

cluster_pathway JAK2/STAT3 Pathway JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription PPARa PPARα PPARa->JAK2 Ubiquitination Ubiquitination PPARa->Ubiquitination Degradation Degradation Ubiquitination->Degradation Daurisoline Daurisoline Daurisoline->PPARa Blocks Ubiquitination

Caption: Daurisoline stabilizes PPARα by blocking its ubiquitination, leading to inhibition of JAK2/STAT3 signaling.

Conclusion

This compound plays a dual role in the pharmacokinetic evaluation of daurisoline. Its established and critical function is as a stable isotope-labeled internal standard, which is indispensable for the accurate and precise quantification of daurisoline in biological samples. Furthermore, based on the well-established principles of the kinetic isotope effect, this compound holds significant potential as a new chemical entity. A deuterated version of daurisoline could exhibit a superior pharmacokinetic profile, including increased exposure and a longer half-life, which could translate into a more effective therapeutic agent with a more convenient dosing regimen. The experimental and analytical frameworks provided in this guide offer a robust foundation for conducting the necessary studies to formally compare the pharmacokinetics of daurisoline and this compound and to explore the full therapeutic potential of this deuterated compound.

References

Preliminary Research Applications of Daurisoline-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of documented pharmacological activities, including antiarrhythmic, anti-cancer, and neuroprotective effects. As a potent autophagy blocker, it has garnered significant interest in oncology research. Daurisoline-d11, a deuterated form of daurisoline, serves as a critical tool for the advanced investigation of daurisoline's pharmacokinetic and pharmacodynamic properties. The substitution of hydrogen with deuterium atoms creates a stable isotope-labeled internal standard, ideal for quantitative mass spectrometry-based assays. This modification can also subtly influence metabolic pathways, offering a unique avenue for studying the biotransformation of daurisoline. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility in studying the biological activities of its non-deuterated counterpart, daurisoline.

Core Applications of this compound

The primary applications of this compound in preliminary research settings revolve around its use as a tool to elucidate the mechanisms and pharmacokinetics of daurisoline. These include:

  • Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, allowing for precise and accurate quantification of daurisoline in biological matrices such as plasma, tissues, and cell lysates.

  • Pharmacokinetic Studies: By using this compound, researchers can conduct detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of daurisoline.

  • Metabolite Identification: Deuterium labeling can aid in the identification of drug metabolites by creating a distinct isotopic signature that can be easily traced in mass spectrometry analysis.

  • Mechanism of Action Studies: While this compound is expected to have a similar pharmacological profile to daurisoline, subtle differences in its metabolic stability can be leveraged to investigate specific enzymatic pathways involved in daurisoline's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of daurisoline, which is the analyte of interest in studies utilizing this compound.

Table 1: Inhibitory Concentration (IC50) of Daurisoline in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
EC1Esophageal Squamous Cell Carcinoma5.50CCK-8[1]
ECA109Esophageal Squamous Cell Carcinoma8.73CCK-8[1]
HeLaCervical Cancer74.75 ± 1.03CPT-induced autophagy inhibition
A549Lung Cancer50.54 ± 1.02CPT-induced autophagy inhibition
HCT-116Colorectal Cancer80.81 ± 1.10CPT-induced autophagy inhibition

Table 2: Effect of Daurisoline on hERG Channel Inhibition

ParameterValueReference
IC509.6 µM

Key Experimental Protocols

Detailed methodologies for key experiments investigating the effects of daurisoline, where this compound would be used for analytical purposes, are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of daurisoline on the viability of cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of daurisoline (or a vehicle control, typically 0.1% DMSO) for designated time points (e.g., 24, 48, 72 hours).[1]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the long-term effect of daurisoline on the proliferative capacity of single cells.

  • Cell Seeding: Seed 500 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the indicated concentrations of daurisoline.

  • Incubation: Culture the cells for 10-14 days, replacing the medium with fresh medium containing daurisoline every 3 days.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells).

Autophagy Inhibition Assay

This protocol assesses the ability of daurisoline to block the autophagic process.

  • Cell Culture and Treatment: Culture cells (e.g., HeLa, A549, or HCT-116) and treat with daurisoline at various concentrations.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio and p62 accumulation indicates autophagy inhibition.

  • Lysosomal Acidification Assay:

    • Treat cells with daurisoline.

    • Stain cells with Acridine Orange or LysoTracker Red.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in red fluorescence indicates impaired lysosomal acidification.

hERG Potassium Channel Assay (Patch Clamp)

This electrophysiological technique directly measures the effect of daurisoline on the hERG channel currents.

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Recording: Perform whole-cell patch-clamp recordings at physiological temperature (37°C).

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Drug Application: Perfuse the cells with increasing concentrations of daurisoline.

  • Data Analysis: Measure the peak tail current amplitude in the presence of different daurisoline concentrations and calculate the IC50 value by fitting the data to the Hill equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by daurisoline and a typical experimental workflow for its investigation.

Daurisoline_Signaling_Pathway Daurisoline Daurisoline AKT AKT Daurisoline->AKT Binds to & antagonizes pAKT p-AKT (Ser473)↓ AKT->pAKT pGSK3b p-GSK3β (Ser9)↓ pAKT->pGSK3b Phosphorylates GSK3b GSK3β cMyc c-Myc↓ pGSK3b->cMyc Regulates HK2 Hexokinase 2 (HK2)↓ cMyc->HK2 Regulates transcription Glycolysis Glycolysis↓ HK2->Glycolysis TumorProgression Tumor Progression Inhibition Glycolysis->TumorProgression Daurisoline_Autophagy_Inhibition cluster_autophagy Autophagic Flux Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation FusionBlock Blockage of Autophagosome-Lysosome Fusion Daurisoline Daurisoline VATPase Lysosomal V-type ATPase Daurisoline->VATPase Inhibits LysosomalAcidification Lysosomal Acidification↓ VATPase->LysosomalAcidification ProteaseActivity Lysosomal Protease Activity↓ LysosomalAcidification->ProteaseActivity ProteaseActivity->Autolysosome Impairs function AutophagyInhibition Autophagy Inhibition FusionBlock->AutophagyInhibition Experimental_Workflow_D11 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (IS) BiologicalSample->Spike Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS PeakIntegration Peak Area Integration (Daurisoline & this compound) MS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Concentration Determine Concentration from Calibration Curve RatioCalculation->Concentration

References

Methodological & Application

Application Notes and Protocols for the Analysis of Daurisoline in Plasma Samples using Daurisoline-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Daurisoline in plasma samples using a stable isotope-labeled internal standard, Daurisoline-d11, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities. Accurate quantification of Daurisoline in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in bioanalysis. It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. This compound, being chemically identical to the analyte, co-elutes and experiences the same ionization efficiency, ensuring reliable quantification.

Experimental Protocols

This section details the materials and methods for the analysis of Daurisoline in plasma.

Materials and Reagents
  • Daurisoline standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Control plasma (e.g., rat, human)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

UPLC-MS/MS Instrumentation
  • UPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is recommended.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Daurisoline and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Daurisoline by serial dilution of the stock solution with 50% acetonitrile.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

  • Calibration Standards and QC Samples: Spike control plasma with the Daurisoline working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Daurisoline from plasma.

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are recommended starting conditions and can be optimized for specific instrumentation.

UPLC Conditions:

  • Column: C18, 2.1 × 50 mm, 1.7 μm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% - 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% - 30% B

    • 2.6-3.0 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Daurisoline: The molecular weight of Daurisoline is approximately 610.7 g/mol . The precursor ion is the protonated molecule [M+H]⁺ at m/z 611.2. A common product ion is observed at m/z 191.9.[1]

    • This compound (Internal Standard): The precursor ion will be [M+11+H]⁺ at m/z 622.2. The product ion is expected to be the same as the unlabeled compound, m/z 191.9, assuming the deuterium labels are not on the fragmented portion.

Data Presentation: Method Validation Summary

A summary of typical validation parameters for the analysis of Daurisoline in plasma is presented in the table below. These values are based on published data and serve as a guideline.[2]

ParameterResult
Linearity Range 3 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 3 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 13%
Inter-day Precision (%RSD) < 13%
Accuracy (% Bias) 91.0% - 105.3%
Recovery 77.4% - 86.9%
Matrix Effect Not explicitly stated in the primary reference, but the use of a SIL-IS minimizes its impact.
Stability Assessed under various conditions (freeze-thaw, short-term, long-term) and should be determined during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the plasma sample analysis workflow.

experimental_workflow plasma_sample Plasma Sample (Calibration Standard, QC, or Unknown) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer uplc_msms UPLC-MS/MS Analysis supernatant_transfer->uplc_msms data_processing Data Processing and Quantification uplc_msms->data_processing

Caption: Workflow for Daurisoline analysis in plasma.

Logical Relationship of Internal Standard Use

This diagram explains the principle of using a stable isotope-labeled internal standard.

internal_standard_principle analyte_extraction Extraction Variability analyte_ionization Ionization Variability analyte_extraction->analyte_ionization is_extraction Extraction Variability analyte_response Analyte MS Response analyte_ionization->analyte_response is_ionization Ionization Variability ratio Ratio of Analyte Response / IS Response analyte_response->ratio is_extraction->is_ionization is_response IS MS Response is_ionization->is_response is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of stable isotope-labeled internal standard.

References

Application Notes and Protocols: Daurisoline-d11 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Daurisoline-d11 solutions. The following information is based on the available data for Daurisoline, the non-deuterated analogue of this compound. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum.[1][2] It is a potent autophagy blocker with antiarrhythmic effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit glycolysis in lung cancer by targeting the AKT-HK2 axis and suppress glioma progression by inhibiting autophagy through the PI3K/AKT/mTOR pathway.[3] this compound is a deuterated form of Daurisoline, intended for use as an internal standard in analytical applications or for metabolic studies.

Quantitative Data Summary

The following tables summarize the solubility and storage recommendations for Daurisoline. This data should be considered a strong proxy for this compound.

Table 1: Solubility of Daurisoline

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSOup to 100up to 163.74Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. Sonication or gentle heating may be required to achieve maximum solubility.
DMF1016.37-
Ethanol23.27-
DMSO:PBS (pH 7.2) (1:10)0.090.15-

Data compiled from multiple sources.

Table 2: Recommended Storage Conditions

FormStorage Temperature (°C)DurationNotes
Solid Powder-203 yearsStore in a desiccated environment.
Stock Solution in Solvent-801 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in Solvent-201 monthAliquot to avoid repeated freeze-thaw cycles.

Data compiled from multiple sources.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the solution vigorously to dissolve the compound.

  • If necessary, sonicate the solution or warm it in a water bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Preparation of Aqueous Working Solutions for In Vitro Assays

Objective: To prepare a diluted, aqueous-based working solution of this compound for cell-based assays.

Materials:

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Cell culture medium

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • For a 1:10 dilution in a DMSO:PBS mixture, add 1 part of the DMSO stock solution to 10 parts of sterile PBS (pH 7.2). Mix gently by inversion.

  • Further dilute the solution to the final desired concentration using the appropriate cell culture medium.

  • It is recommended to prepare fresh working solutions for each experiment and use them promptly.

Preparation of Formulations for In Vivo Studies

Objective: To prepare a this compound formulation suitable for administration in animal models.

Materials:

  • This compound stock solution (in DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

Protocol 1: PEG300, Tween-80, and Saline Formulation

  • Add 10% of the final volume of DMSO stock solution to a sterile tube.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix to achieve a homogenous solution.

  • This protocol can achieve a solubility of at least 2.5 mg/mL.

Protocol 2: Corn Oil Formulation

  • Add 10% of the final volume of DMSO stock solution to a sterile tube.

  • Add 90% of the final volume of corn oil.

  • Mix thoroughly until a clear solution is obtained.

  • This formulation can also achieve a solubility of at least 2.5 mg/mL.

Note: For in vivo experiments, it is crucial to prepare fresh solutions on the day of use.

Visualizations

G cluster_prep Solution Preparation Workflow cluster_storage Storage cluster_use Application start Start: this compound Powder weigh Weigh Powder start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot stock_solution->aliquot storage_long Store at -80°C (Long-term) aliquot->storage_long storage_short Store at -20°C (Short-term) aliquot->storage_short dilute_invitro Dilute for In Vitro Assay storage_long->dilute_invitro dilute_invivo Prepare for In Vivo Formulation storage_long->dilute_invivo storage_short->dilute_invitro storage_short->dilute_invivo final_use Experimental Use dilute_invitro->final_use dilute_invivo->final_use

Caption: Workflow for this compound preparation and storage.

G cluster_pathway Daurisoline Signaling Pathway Inhibition Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Daurisoline inhibits the PI3K/AKT/mTOR signaling pathway.

References

Application Notes: Quantitative Analysis of Daurisoline using Daurisoline-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-arrhythmic effects and potential as an autophagy blocker in cancer therapy.[1][2] Accurate quantification of Daurisoline in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This application note details a robust and sensitive method for the quantitative analysis of Daurisoline in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, Daurisoline-d11. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

This section provides a detailed protocol for the quantification of Daurisoline in plasma samples.

Materials and Reagents
  • Daurisoline reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 4500)

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient As required for optimal separation
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Daurisoline 611.3395.2
This compound (IS) 622.3406.2

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Daurisoline. While the specific use of this compound is proposed in this protocol for optimal accuracy, the data presented here is based on published methods for Daurisoline quantification, which demonstrate the feasibility and robustness of the UPLC-MS/MS approach.[3]

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linear Range 3 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 3 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 6< 13%< 13%91.0 - 105.3
Medium 100< 13%< 13%91.0 - 105.3
High 800< 13%< 13%91.0 - 105.3

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low 677.4 - 86.9Not specified
Medium 10077.4 - 86.9Not specified
High 80077.4 - 86.9Not specified

Table 4: Pharmacokinetic Parameters in Rats (Intravenous Administration of 2 mg/kg) [3]

ParameterValue (Mean ± SD)
AUC(0-t) (ng/mL*h) 497.8 ± 81.4
t1/2 (h) 6.3 ± 5.1
CL (L/h/kg) 3.9 ± 0.8

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC-MS/MS Analysis reconstitution->injection

Caption: Experimental workflow for Daurisoline quantification.

Signaling Pathway: Daurisoline's Effect on Autophagy

Daurisoline has been identified as an autophagy blocker.[1] One of its mechanisms involves the activation of the PI3K/Akt/mTOR signaling pathway, which is a key negative regulator of autophagy. By activating this pathway, Daurisoline can inhibit the formation of autophagosomes.

signaling_pathway cluster_cell Cell Daurisoline Daurisoline PI3K PI3K Daurisoline->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates ULK1_complex ULK1 Complex mTOR->ULK1_complex inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome initiates

Caption: Daurisoline inhibits autophagy via the PI3K/Akt/mTOR pathway.

References

Application Note: High-Throughput Quantification of Daurisoline in Biological Matrices using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Daurisoline in biological matrices, such as plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Daurisoline-d11, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable quantification of Daurisoline.

Introduction

Daurisoline is a bisbenzylisoquinoline alkaloid with a range of reported pharmacological activities. Accurate determination of its concentration in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a deuterated internal standard like this compound is highly recommended in quantitative LC-MS/MS assays to compensate for matrix effects and variations in sample processing and instrument response.[1][2] This note provides a comprehensive protocol for the detection of Daurisoline using this compound as an internal standard.

Experimental

Materials and Reagents
  • Daurisoline standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., rat or human plasma)

Sample Preparation

A protein precipitation method is employed for sample extraction:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column with gradient elution.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[4]

  • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for equilibration.

  • Injection Volume: 5 µL

  • Column Temperature: 30°C[3]

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for the quantification of Daurisoline and this compound.

Results and Discussion

The MRM transitions and optimized mass spectrometer settings are critical for the selective and sensitive detection of Daurisoline and its internal standard. The following table summarizes the key parameters.

ParameterDaurisolineThis compound (IS)
Precursor Ion (Q1) [M+H]⁺ (m/z) 611.2~622.2
Product Ion (Q3) (m/z) 191.9~191.9 or ~202.9**
Declustering Potential (DP) (V) To be optimized (typically 50-150 V)To be optimized (typically 50-150 V)
Collision Energy (CE) (eV) *To be optimized (typically 20-50 eV)To be optimized (typically 20-50 eV)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

*Note: The exact m/z values for this compound and the optimal DP and CE values should be determined by direct infusion of the this compound standard into the mass spectrometer. The precursor ion for this compound is estimated based on the addition of 11 daltons to the mass of Daurisoline.

**The product ion for this compound will depend on the location of the deuterium labels. If the fragmentation leading to the 191.9 m/z ion does not involve the deuterated part of the molecule, the product ion will remain the same. If the deuterium labels are on the fragment, the m/z will be shifted accordingly.

Protocol: Quantitative Analysis of Daurisoline using UPLC-MS/MS

This protocol outlines the steps for the quantification of Daurisoline in plasma samples.

Preparation of Stock and Working Solutions

1.1. Daurisoline Stock Solution (1 mg/mL): Accurately weigh 1 mg of Daurisoline standard and dissolve it in 1 mL of methanol. 1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. 1.3. Working Solutions: Prepare serial dilutions of the Daurisoline stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Protein Precipitation)

2.1. Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube. 2.2. Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples). 2.3. Add 300 µL of ice-cold acetonitrile to each tube. 2.4. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation. 2.5. Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. 2.6. Carefully transfer the supernatant to a new set of tubes. 2.7. Evaporate the supernatant to dryness using a nitrogen evaporator at 40°C. 2.8. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). 2.9. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

UPLC-MS/MS Analysis

3.1. Set up the UPLC and mass spectrometer with the conditions specified in the "Experimental" section. 3.2. Create an acquisition method that includes the MRM transitions for both Daurisoline and this compound. 3.3. Create a sequence table including blank samples, calibration standards, quality control samples, and unknown samples. 3.4. Inject the samples and acquire the data.

Data Analysis

4.1. Integrate the peak areas for the MRM transitions of Daurisoline and this compound. 4.2. Calculate the peak area ratio of Daurisoline to this compound for each sample. 4.3. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. 4.4. Determine the concentration of Daurisoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Daurisoline curve->quantify

Caption: Experimental workflow for Daurisoline quantification.

signaling_pathway cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor_daurisoline Daurisoline [M+H]⁺ (m/z 611.2) fragmentation Collision-Induced Dissociation (CID) precursor_daurisoline->fragmentation precursor_is This compound [M+H]⁺ (m/z ~622.2) precursor_is->fragmentation product_daurisoline Product Ion (m/z 191.9) fragmentation->product_daurisoline product_is Product Ion (m/z ~191.9 or ~202.9) fragmentation->product_is

Caption: MRM detection of Daurisoline and its internal standard.

References

Troubleshooting & Optimization

Troubleshooting poor signal with Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daurisoline-d11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental use, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter, presented in a question-and-answer format.

Issue 1: Poor or No Signal from this compound Internal Standard

Question: I am not observing any signal, or the signal for my this compound internal standard (IS) is significantly lower than expected across all samples in my analytical run. What are the potential causes and how can I troubleshoot this?

Answer: A complete or significant loss of the internal standard signal across an entire batch often points to a systemic issue. Here is a logical workflow to diagnose the problem:

Troubleshooting Workflow for Poor or No this compound Signal

start Start: Poor/No this compound Signal is_prep Verify IS Solution Preparation - Correct concentration? - Degradation? - Correct solvent? start->is_prep sample_prep Review Sample Preparation Protocol - Was IS added to all samples? - Correct spiking volume? is_prep->sample_prep Solution OK lc_system Inspect LC System - Leaks? - Correct mobile phase & flow rate? - Column equilibrated? sample_prep->lc_system Protocol OK ms_system Check MS System Settings - Correct MRM transition? - Ion source parameters optimized? - Ion source clean? lc_system->ms_system LC System OK conclusion Systematic review should identify the root cause. ms_system->conclusion MS System OK

Caption: Troubleshooting workflow for absent or poor this compound signal.

Detailed Troubleshooting Steps:

  • Internal Standard Solution:

    • Concentration and Integrity: Double-check the calculations used to prepare your this compound stock and working solutions. Ensure that the correct solvent was used as specified by the manufacturer. Daurisoline is soluble in DMSO and ethanol.[1]

    • Storage and Stability: Daurisoline powder is stable for years when stored at -20°C.[1][2] However, stock solutions in DMSO should be stored at -80°C for long-term stability (up to 1 year).[2] Avoid repeated freeze-thaw cycles.[2] If the solution was stored improperly or for an extended period at -20°C, degradation may have occurred.

  • Sample Preparation:

    • Spiking Errors: A common human error is forgetting to add the internal standard to the samples. Carefully review your sample preparation checklist or batch records.

    • Incorrect Volume: Verify that the correct volume of the IS working solution was added to each sample.

  • LC-MS System:

    • LC System: Check for any leaks in the LC system, and confirm the mobile phase composition and flow rate are correct. Ensure the column is properly installed and has been adequately equilibrated.

    • MS System:

      • Method Parameters: Verify that the correct mass spectrometer method is being used, including the specific Multiple Reaction Monitoring (MRM) transition for this compound.

      • Ion Source: Inspect the ion source for contamination. A dirty ion source is a frequent cause of signal loss. Ensure the electrospray needle is positioned correctly and that a stable spray is being generated.

Issue 2: High Variability in this compound Signal Between Samples

Question: The signal intensity of my this compound is highly variable from one sample to the next within the same batch. What could be causing this inconsistency?

Answer: High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes are inconsistent sample preparation or differential matrix effects.

Logical Relationship of Potential Causes for Signal Variability

root High Signal Variability prep_issues Inconsistent Sample Preparation - Variable extraction recovery - Inconsistent IS spiking - Incomplete mixing root->prep_issues matrix_effects Differential Matrix Effects - Ion suppression/enhancement - Varies between samples root->matrix_effects chrom_issues Chromatographic Problems - Poor co-elution with analyte - Retention time shifts root->chrom_issues

Caption: Causes of high this compound signal variability.

Detailed Troubleshooting Steps:

  • Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples. Ensure thorough vortexing after adding the IS to ensure it is homogenously mixed with the sample matrix.

  • Differential Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound. This effect can vary between samples, leading to inconsistent signal intensity.

    • Co-elution: Even with a stable isotope-labeled internal standard, if it does not perfectly co-elute with the analyte (Daurisoline), they can experience different degrees of matrix effects, leading to inaccurate quantification.

    • Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions.

    • Testing for Exchange: To test for this, incubate this compound in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal for unlabeled Daurisoline.

Issue 3: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.

Key Factors Affecting Quantitative Accuracy

Factor Potential Problem Recommended Action
Purity of IS The this compound standard may contain a significant amount of the unlabeled analyte (Daurisoline).Request a certificate of analysis from the supplier specifying isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
Chromatography The analyte and this compound do not co-elute perfectly, leading to differential matrix effects.Optimize the chromatographic method (mobile phase, gradient, temperature) to achieve co-elution.
Isotopic Exchange Deuterium labels on this compound are exchanging with protons from the matrix or solvent.Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule. Conduct an incubation study to test for back-exchange.
Matrix Effects The analyte and IS experience different degrees of ion suppression or enhancement.Evaluate the matrix effect through post-extraction addition experiments. Improve sample clean-up to remove interfering matrix components.

Experimental Protocols

Protocol: Evaluating Matrix Effects using Post-Extraction Addition

This experiment helps determine if the sample matrix is suppressing or enhancing the signal of this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the internal standard (this compound) in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no analyte or IS). After the final extraction step, spike the extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process. This is your standard sample preparation.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no significant matrix effect.

    • Calculate Recovery (RE):

      • RE = (Peak Area of IS in Set C) / (Peak Area of IS in Set B)

      • This determines the efficiency of your extraction process.

Matrix Effect Evaluation Workflow

start Start: Evaluate Matrix Effect set_a Set A: IS in Neat Solvent start->set_a set_b Set B: Blank Matrix Extract + IS start->set_b set_c Set C: Blank Matrix + IS (then extract) start->set_c analyze Analyze all sets by LC-MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Matrix Factor (MF) and Recovery (RE) MF = Peak Area(B) / Peak Area(A) RE = Peak Area(C) / Peak Area(B) analyze->calculate interpret Interpret Results MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect calculate->interpret

Caption: Workflow for assessing matrix effects and extraction recovery.

Instrument Parameter Optimization

Optimizing mass spectrometer parameters is crucial for achieving a good signal. While optimal values are instrument-dependent, the following table provides a general starting point for tuning.

Typical Starting Parameters for LC-MS/MS Optimization

Parameter Typical Setting / Consideration Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ModeDaurisoline is a bis-benzylisoquinoline alkaloid with nitrogen atoms that are readily protonated.
Mobile Phase pH Acidic (e.g., with 0.1% formic acid)Promotes protonation in positive ion mode, enhancing signal.
Collision Energy (CE) Scan a range (e.g., 10-50 eV) to find the optimal energy for the desired product ions.Each transition (parent ion -> product ion) has a unique optimal CE for maximum intensity.
Declustering Potential (DP) Optimize to reduce solvent clusters and improve ion transmission.Instrument-specific; tuning is required for best signal.
Source Temperature Typically 350-550 °COptimize for efficient desolvation without causing thermal degradation of the analyte.
Gas Flows (Nebulizer, Heater) Adjust to achieve a stable spray and efficient desolvation.These parameters are interdependent with source temperature and mobile phase flow rate.

Note: Always perform compound optimization (tuning) on your specific instrument to determine the best parameters for this compound. Using settings from literature without verification may result in suboptimal performance.

References

Daurisoline-d11 Long-Term Storage Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Daurisoline-d11.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for deuterated compounds and the parent compound, Daurisoline, should be followed. It is recommended to store this compound as a solid powder at -20°C for optimal stability, potentially for up to three years.[1] If stored in a solvent, it is advisable to keep it at -80°C for up to one year or at -20°C for short-term storage of up to one month.[1][2]

Key recommendations for storage include:

  • Temperature: Maintain a consistent temperature of -20°C for powders and -80°C for solutions.[1][2]

  • Light: Protect the compound from light by using amber vials or other light-blocking containers.

  • Moisture: Ensure storage vials are tightly sealed to prevent the ingress of moisture, which can accelerate degradation.

Q2: How does deuteration affect the stability of this compound compared to Daurisoline?

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can enhance the metabolic stability of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolic breakdown, potentially leading to a longer half-life of the compound in biological systems. However, the chemical stability of this compound under various storage conditions is expected to be similar to that of non-deuterated Daurisoline, influenced by factors like temperature, light, and humidity.

Q3: What are the potential signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of visible impurities in the solid material. For solutions, precipitation or a change in clarity may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods to assess the purity and integrity of the compound over time.

Q4: What are the likely degradation products of this compound?

Specific degradation products of this compound have not been widely reported. Potential degradation pathways could involve oxidation, hydrolysis, or photolysis, similar to other complex organic molecules. To identify potential degradation products, a stress testing study is recommended. This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture using techniques like UPLC-QTOF-MS/MS to identify and characterize the degradation products.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing inconsistent results in your experiments using this compound, it could be related to the stability and integrity of your compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ 1).

  • Assess Purity: Perform an analytical check of the compound's purity using a suitable method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis provided by the supplier.

  • Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from the solid powder and repeat the experiment. Stock solutions, especially when stored at -20°C, have a limited shelf life.

  • Evaluate Solvent Stability: Consider the possibility of the compound degrading in the chosen solvent. If possible, test for stability in different solvents.

Issue 2: Observing Unknown Peaks in Analytical Chromatograms

The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, LC-MS) can be an indication of degradation.

Troubleshooting Steps:

  • Blank Analysis: Analyze a solvent blank to rule out contamination from the solvent or analytical system.

  • Review Storage History: Examine the storage history of the sample. Has it been subjected to multiple freeze-thaw cycles? Was it exposed to light or elevated temperatures?

  • Stress Testing: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a small amount of fresh this compound.

  • Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry (e.g., QTOF-MS) to obtain accurate mass data for the unknown peaks, which can help in elucidating their structures.

Data Presentation

When conducting a long-term stability study for this compound, it is essential to present the quantitative data in a clear and structured format.

Table 1: Example Long-Term Stability Data for this compound Powder at -20°C

Time Point (Months)Purity by HPLC (%)Appearance
099.8White to off-white powder
399.7No change
699.5No change
1299.2No change
2498.9No change
3698.5No change

Table 2: Example Stability Data for this compound in DMSO at Different Temperatures

Storage TemperatureTime PointPurity by HPLC (%)
-80°C1 Month99.6
6 Months99.1
12 Months98.7
-20°C1 Week99.7
1 Month98.5
3 Months96.2

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the purity of this compound and detect any degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • HPLC system with UV or PDA detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 3.5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

4. Forced Degradation Study:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder at 105°C for 24 hours. Prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) for 24 hours.

5. Analysis:

  • Inject the prepared samples (stressed and unstressed) into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the main this compound peak.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_setup 1. Experimental Setup cluster_storage 2. Long-Term Storage cluster_analysis 3. Stability Analysis cluster_evaluation 4. Data Evaluation start Obtain this compound prep_samples Prepare Samples (Solid & Solution) start->prep_samples storage_conditions Store at Varied Conditions (-20°C, -80°C, RT, etc.) prep_samples->storage_conditions pull_samples Pull Samples at Time Points storage_conditions->pull_samples analytical_testing HPLC/LC-MS Analysis pull_samples->analytical_testing data_analysis Analyze Purity & Degradants analytical_testing->data_analysis stable Stable? data_analysis->stable stable->storage_conditions No, continue testing end Establish Shelf-Life stable->end Yes

References

How to resolve chromatographic peak splitting for Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Daurisoline-d11 Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot chromatographic issues, specifically peak splitting, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting?

A1: Peak splitting is a phenomenon in chromatography where a single compound, which should ideally produce a single symmetrical Gaussian peak, instead appears as two or more distinct, closely eluting peaks or as a "twin" or "shouldered" peak.[1][2] This distortion can compromise the accuracy and precision of quantification.[3][4]

Q2: I am observing peak splitting for this compound. What are the potential causes?

A2: Peak splitting for a specific compound like this compound can arise from several factors related to the analytical method, the HPLC system, or the column itself. Common causes include:

  • Co-elution with an impurity or related compound: The peak may not be from a single species.

  • Incompatibility between the sample solvent and the mobile phase: This is a frequent cause, especially for early eluting peaks.[5]

  • Column overload: Injecting too high a concentration of the analyte can lead to peak distortion.

  • Secondary interactions with the stationary phase: As an alkaloid, Daurisoline may exhibit secondary interactions with residual silanols on silica-based columns, leading to poor peak shape.

  • On-column degradation or isomerization: The analyte may be unstable under the chromatographic conditions.

Q3: All the peaks in my chromatogram are splitting, not just this compound. What does this indicate?

A3: If all peaks are splitting, the issue likely lies with the HPLC system or the column, occurring before the separation process. The most common culprits include:

  • A void or channel in the column: This creates different path lengths for the sample.

  • A blocked or partially plugged column inlet frit: This disrupts the sample band as it enters the column.

  • Improper connections or dead volume: Leaks or gaps in the tubing, especially between the injector and the column, can cause peak distortion.

  • Large temperature fluctuations: Temperature gradients within the column can affect peak shape.

Troubleshooting Guide

To systematically resolve peak splitting for this compound, follow the steps outlined in the table below. This table summarizes potential causes and recommended solutions.

Observation Potential Cause Recommended Solution & Experimental Protocol
Only the this compound peak is split 1. Co-elution of an interfering compound Protocol: Method Selectivity Check 1. Prepare and inject a blank sample (sample solvent only). 2. Prepare and inject a placebo sample (all formulation components except this compound). 3. Compare the chromatograms to the sample chromatogram to see if interfering peaks are present at the retention time of this compound. If interference is confirmed: Modify the mobile phase composition (e.g., change organic solvent ratio, pH, or solvent type) or try a column with a different stationary phase to improve resolution.
2. Sample solvent incompatibility Protocol: Solvent Strength Test 1. Reduce the organic solvent strength of the sample diluent to be weaker than or equal to the initial mobile phase composition. 2. Re-dissolve the this compound standard in the mobile phase itself. 3. Inject the newly prepared sample and observe the peak shape. If peak shape improves: Ensure the sample solvent is always weaker than the mobile phase.
3. Column Overload Protocol: Sample Concentration Test 1. Prepare a serial dilution of the this compound sample (e.g., 1:5, 1:10, 1:50). 2. Inject the original and diluted samples. 3. Observe the peak shape at each concentration. If peak shape improves with dilution: Reduce the sample concentration or injection volume for future analyses.
All peaks in the chromatogram are split 1. Void or channel in the column Protocol: Column Performance Check & Maintenance 1. Disconnect the column and reverse its direction. 2. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate. 3. Re-install the column in the correct direction and re-equilibrate with the mobile phase. If the problem persists: The column may be irreversibly damaged and require replacement.
2. Blocked inlet frit Protocol: Frit Inspection and Column Flushing 1. Disconnect the column from the injector. 2. Gently back-flush the column according to the manufacturer's instructions. This can sometimes dislodge particulates from the inlet frit. 3. Install an in-line filter or guard column before the analytical column to prevent future blockage. If back-flushing fails: The frit may need to be replaced, or the entire column if the frit is not user-serviceable.
3. System plumbing issues (dead volume) Protocol: Connection Check 1. Inspect all fittings and tubing between the autosampler and the detector. 2. Ensure all connections are secure and that the tubing is fully seated in each port. 3. Use low-dead-volume tubing and fittings where possible.

This compound Chromatographic Method Parameters (Example)

Since Daurisoline is a bis-benzylisoquinoline alkaloid, a reversed-phase HPLC method is commonly employed. While specific parameters for the deuterated standard are not readily published, a typical starting point based on the analysis of similar alkaloids is provided below.

Parameter Typical Condition Notes for Troubleshooting Peak Splitting
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeA well-packed, high-quality column is crucial for good peak shape. Consider a column with end-capping to minimize silanol interactions.
Mobile Phase Acetonitrile or Methanol with an aqueous buffer (e.g., phosphate, formate, or acetate)The pH of the mobile phase is critical for alkaloids. Adjusting the pH away from the pKa of Daurisoline can improve peak shape. Adding a competing amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) can also reduce peak tailing and splitting caused by silanol interactions.
Detection UV/Vis or Mass Spectrometry (MS)Detection method is unlikely to cause peak splitting, but MS detector issues can sometimes manifest as peak shape problems.
Flow Rate 0.2 - 1.0 mL/minInconsistent flow from the pump can cause peak distortion. Ensure the pump is properly maintained and delivering a stable flow.
Temperature 25 - 40 °CMaintain a stable column temperature using a column oven to prevent peak shape issues due to temperature fluctuations.
Injection Volume 1 - 10 µLKeep the injection volume as small as possible to avoid band broadening and overload effects.

Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose and resolve chromatographic peak splitting for this compound.

G start Peak Splitting Observed for this compound q1 Are ALL peaks splitting? start->q1 sys_check System/Column Issue Likely q1->sys_check Yes method_check Method/Sample Issue Likely q1->method_check No check_connections Check all tubing and fittings for leaks or dead volume. sys_check->check_connections backflush Back-flush column to clear blocked frit. check_connections->backflush replace_column Replace column if void is suspected. backflush->replace_column end Peak Splitting Resolved replace_column->end reduce_conc Inject a diluted sample. method_check->reduce_conc q2 Did peak shape improve? reduce_conc->q2 overload Issue is Column Overload. Reduce sample concentration. q2->overload Yes change_solvent Change sample solvent to match mobile phase. q2->change_solvent No overload->end q3 Did peak shape improve? change_solvent->q3 solvent_mismatch Issue is Solvent Mismatch. Adjust sample diluent. q3->solvent_mismatch Yes optimize_method Optimize method (mobile phase pH, column chemistry). q3->optimize_method No solvent_mismatch->end optimize_method->end

Caption: Troubleshooting workflow for this compound peak splitting.

References

Technical Support Center: Daurisoline-d11 Recovery from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Daurisoline-d11 recovery from tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery from tissue homogenates critical?

This compound is the stable isotope-labeled internal standard (SIL-IS) for Daurisoline, a bisbenzylisoquinoline alkaloid. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), an SIL-IS is crucial for accurate quantification. It mimics the behavior of the analyte (Daurisoline) during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects. Consistent and high recovery of this compound is essential for the reliability and accuracy of pharmacokinetic and toxicokinetic studies.

Q2: Which are the primary methods for extracting this compound from tissue homogenates?

The three primary methods for extracting small molecules like this compound from tissue homogenates are:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the homogenate to precipitate proteins. The supernatant containing the analyte is then collected.

  • Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).

  • Solid-Phase Extraction (SPE): A chromatographic technique where the analyte is selectively adsorbed onto a solid sorbent from the liquid sample and then eluted with an appropriate solvent, providing a cleaner extract.

Q3: What are the common causes of low this compound recovery?

Low recovery can stem from several factors, including:

  • Incomplete extraction: The chosen solvent or pH may not be optimal for partitioning this compound from the tissue matrix.

  • Analyte degradation: this compound may be unstable under certain pH or temperature conditions during sample processing.

  • Strong protein binding: this compound may bind tightly to tissue proteins, preventing its efficient extraction.

  • Matrix effects: Components of the tissue homogenate can interfere with the analytical signal, appearing as low recovery.[1]

  • Procedural errors: Inaccurate pipetting, incomplete phase separation in LLE, or improper conditioning of the SPE cartridge can all lead to analyte loss.

Q4: How does the type of tissue affect recovery?

Different tissues have varying compositions of proteins, lipids, and other endogenous substances, which can significantly impact extraction efficiency. For example, fatty tissues like the liver and brain may require different extraction strategies compared to muscle tissue to minimize lipid interference and improve recovery. The high lipid content in some tissues can affect the partitioning of the analyte and lead to matrix effects in LC-MS analysis.

Troubleshooting Guides

Low Recovery in Protein Precipitation (PPT)

Problem: You are experiencing low and inconsistent recovery of this compound after protein precipitation.

Troubleshooting workflow for low recovery in Protein Precipitation.

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: this compound recovery is poor when using a liquid-liquid extraction protocol.

Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are observing low recovery of this compound from your SPE protocol.

Troubleshooting workflow for low recovery in Solid-Phase Extraction.

Data on Extraction Recovery

The following tables summarize expected recovery ranges for different extraction methods based on literature for similar alkaloids and basic drugs. Note that these are general guidelines, and optimization for this compound in your specific tissue matrix is essential.

Table 1: Comparison of Extraction Methods for Alkaloids and Basic Drugs

Extraction MethodTypical Recovery RangeAdvantagesDisadvantages
Protein Precipitation (PPT) 70-95%Fast, simple, inexpensive.Less clean extract, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) 75-95%Cleaner extract than PPT.More labor-intensive, potential for emulsions, uses larger solvent volumes.
Solid-Phase Extraction (SPE) 80-100%[2]Cleanest extract, high recovery and reproducibility, amenable to automation.More expensive, requires method development for sorbent and solvent selection.

Experimental Protocols

The following are general protocols that can be adapted for the extraction of this compound from tissue homogenates.

Protocol 1: Protein Precipitation
  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100-200 mg/mL.

  • Sample Aliquoting: Aliquot 100 µL of the tissue homogenate into a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 1% formic acid.

  • Mixing: Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction
  • Homogenization and Aliquoting: Prepare the tissue homogenate and aliquot 100 µL as described in the PPT protocol.

  • Internal Standard Spiking: Add the this compound internal standard.

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1 M sodium carbonate or ammonium hydroxide) to adjust the pH to 9-10.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (using a Mixed-Mode Cation Exchange Cartridge)
  • Homogenization and Pre-treatment: Homogenize the tissue and perform a protein precipitation step as described in Protocol 1. After centrifugation, dilute the supernatant with a weak acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is charged.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the weak acidic buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 1 mL of the weak acidic buffer to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase. A mixed-mode reversed-phase cation-exchange solid-phase extraction (SPE) procedure was optimized for the simultaneous recovery of several alkaloids, with recoveries ranging from 80-100% from an Oasis MCX cartridge using a methanol-ammonia solution for elution.[2]

General experimental workflow for the extraction of this compound.

References

Daurisoline-d11 interference with other analytes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Daurisoline-d11

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during the analytical quantification of daurisoline using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential interferences when using this compound as an internal standard in LC-MS/MS assays?

The most frequently encountered issues when using deuterated internal standards like this compound include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from this compound and their replacement with hydrogen from the solvent or matrix.[1] This can lead to a decreased signal for the deuterated standard and a potential increase in the signal of the unlabeled analyte.

  • Chromatographic (Isotopic) Shift: this compound may not perfectly co-elute with native daurisoline.[1][2] This is due to the deuterium isotope effect, which can alter the physicochemical properties of the molecule, often leading to slightly earlier elution in reverse-phase chromatography.[1]

  • Impurity of the Standard: The this compound standard may contain a certain percentage of unlabeled daurisoline, which can lead to an overestimation of the analyte, especially at low concentrations.[3]

  • Differential Matrix Effects: Components of the biological matrix can affect the ionization of daurisoline and this compound differently, leading to variability in the analytical results.

  • Metabolite Interference: Daurisoline is known to be extensively metabolized, with dozens of potential metabolites. Some of these metabolites could be isobaric with daurisoline or this compound, or they may co-elute and cause ion suppression or enhancement.

  • Cross-Talk: In mass spectrometry, "cross-talk" can occur where the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This can happen with isotopically rich compounds or at high analyte-to-internal-standard concentration ratios.

Q2: My this compound peak is showing a different retention time than daurisoline. Is this normal and how can I address it?

A slight shift in retention time between a deuterated internal standard and the analyte is a known phenomenon called the "deuterium isotope effect". In many cases, the deuterated compound will elute slightly earlier. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as it may expose the analyte and internal standard to different matrix effects, compromising accurate quantification.

Troubleshooting Steps:

  • Chromatographic Optimization: Adjusting the chromatographic method, such as the gradient profile or mobile phase composition, may help to minimize the separation.

  • Confirm Co-elution: Carefully examine the chromatograms to assess the degree of peak separation.

  • Evaluate Matrix Effects: If separation is observed, it is crucial to perform experiments to ensure that differential matrix effects are not impacting the results.

Q3: I suspect that the deuterium labels on my this compound are unstable. How can I confirm this and what are the mitigation strategies?

Deuterium instability, or H/D exchange, can occur, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH2) or are in acidic or basic environments.

Confirmation Protocol:

  • Incubate in Matrix: Prepare a solution of this compound in the blank sample matrix and incubate it under the same conditions as your experimental samples.

  • Monitor Mass Spectrum: Analyze the incubated sample by LC-MS/MS over time. An increase in the signal corresponding to unlabeled daurisoline or partially deuterated species would confirm isotopic exchange.

Mitigation Strategies:

  • Review Labeling Position: Whenever possible, use internal standards where deuterium atoms are placed on stable carbon positions.

  • Control Solvent Conditions: Avoid storing or preparing this compound solutions in highly acidic or basic solvents, which can catalyze H/D exchange. Aprotic solvents like acetonitrile or methanol are often preferred for stock solutions.

  • Minimize Time in Aqueous Solutions: Reduce the time the standard spends in aqueous environments during sample preparation.

Troubleshooting Guides

Guide 1: Investigating High Variability and Inaccurate Quantification

High coefficient of variation (%CV) in quality control samples or inaccurate measurements can often be attributed to matrix effects.

Experimental Protocol: Assessing Matrix Effects

This experiment helps to determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Data Interpretation: Compare the peak area of this compound in Set A and Set B.

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.

Troubleshooting Steps for Matrix Effects:

  • Improve Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

  • Optimize Chromatography: Modify the LC method to better separate this compound from co-eluting matrix components. This could involve changing the column, mobile phase, or gradient.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effects.

Guide 2: Addressing Potential Interference from Daurisoline Metabolites

Daurisoline undergoes extensive metabolism, including dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation. These metabolites can potentially interfere with the analysis of daurisoline.

Potential Interference Scenarios:

  • Isobaric Interference: A metabolite may have the same nominal mass as daurisoline or this compound.

  • In-source Fragmentation: Phase II metabolites (e.g., glucuronides) can be unstable in the mass spectrometer's ion source and fragment back to the parent drug, artificially increasing the daurisoline signal.

  • Co-elution and Matrix Effects: Metabolites that co-elute with daurisoline or this compound can cause ion suppression or enhancement.

Experimental Workflow for Investigating Metabolite Interference

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Identification & Resolution A Unexplained peaks or poor reproducibility in spiked samples B Analyze incurred samples (post-dose) and compare to spiked blank matrix A->B Suspect metabolite interference C Perform precursor ion scan for daunisoline-specific fragments B->C If extra peaks are observed D Perform neutral loss scan for expected conjugations (e.g., glucuronide) B->D If in-source fragmentation is suspected E Identify potential interfering metabolite(s) C->E D->E F Optimize chromatography to separate daunisoline from interfering metabolite(s) E->F If metabolite is identified G If separation is not possible, select a different precursor/product ion transition F->G If chromatographic resolution fails

Caption: Workflow for troubleshooting potential metabolite interference.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting this compound Issues

The following diagram outlines a logical approach to diagnosing and resolving common problems encountered when using this compound as an internal standard.

cluster_start cluster_checks Initial Checks cluster_matrix Matrix Effects Investigation cluster_metabolites Metabolite Interference cluster_end Start Start: Analytical Issue Observed (e.g., poor precision, inaccuracy) Purity Check this compound Purity (unlabeled daurisoline present?) Start->Purity Stability Assess H/D Exchange (Is the label stable?) Start->Stability Chromatography Evaluate Co-elution (Analyte and IS peaks overlap?) Start->Chromatography MatrixEffect Perform Post-Extraction Spike Experiment Purity->MatrixEffect If purity is acceptable Stability->MatrixEffect If label is stable Chromatography->MatrixEffect If co-elution is good OptimizePrep Improve Sample Cleanup MatrixEffect->OptimizePrep If ion suppression/enhancement OptimizeChrom Modify LC Method MatrixEffect->OptimizeChrom If ion suppression/enhancement Dilute Dilute Sample MatrixEffect->Dilute If ion suppression/enhancement MetaboliteCheck Analyze Incurred Samples MatrixEffect->MetaboliteCheck If matrix effects are minimal End Resolution OptimizePrep->End ChangeTransition Select Alternative MRM Transition OptimizeChrom->ChangeTransition If separation fails Dilute->End MetaboliteCheck->OptimizeChrom If interference detected MetaboliteCheck->End If no interference ChangeTransition->End

Caption: A logical decision tree for troubleshooting this compound analytical issues.

References

Technical Support Center: Minimizing Ion Suppression for Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to identify, assess, and minimize ion suppression effects when using Daurisoline-d11 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, and its internal standard like this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon occurs within the mass spectrometer's ion source and leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] Even if your analyte is present, its signal may be significantly diminished or completely lost, leading to inaccurate concentration measurements.

Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always guaranteed. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and this compound due to the deuterium isotope effect. If this separation causes them to elute into regions with different matrix components, they will be affected differently, leading to inaccurate results.

Q3: What are the common sources of matrix components causing ion suppression?

A3: Ion suppression can be caused by a wide range of endogenous and exogenous substances. Common sources include:

  • Endogenous Components: Salts, lipids (especially phospholipids), proteins, urea, and other molecules naturally present in biological samples like plasma or urine.

  • Exogenous Substances: Contaminants from sample preparation (e.g., polymers from plasticware), mobile phase additives (e.g., non-volatile buffers like trifluoroacetic acid), and co-administered drugs or their metabolites.

Q4: How can I experimentally determine if my this compound assay is affected by ion suppression?

A4: Two primary methods are used to detect and evaluate ion suppression.

  • Post-Column Infusion: In this experiment, a constant flow of this compound solution is mixed with the column effluent before entering the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal for this compound indicates a region where co-eluting matrix components are causing ion suppression.

  • Matrix Effect Evaluation (Post-Extraction Spiking): This method quantifies the extent of ion suppression. The peak response of this compound spiked into an extracted blank matrix is compared to its response in a clean solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of suppression or enhancement.

Q5: What is the difference between ion suppression and ion enhancement?

A5: Both are types of matrix effects that compromise analytical accuracy. Ion suppression, the more common phenomenon, leads to a decrease in signal intensity. Ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a falsely elevated signal.

Troubleshooting Guide

This section addresses common problems related to ion suppression when using this compound.

Problem 1: Poor sensitivity or low signal for the analyte, even with this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components is affecting both the analyte and the internal standard.

  • Solutions:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the retention time windows with the greatest ion suppression.

    • Optimize Chromatography: Modify the chromatographic gradient or change the column to separate the analyte peak from the suppression zones.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is high enough to remain detectable.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression across the analytical run.

  • Solutions:

    • Employ Matrix-Matched Calibrators and QCs: Prepare all calibration standards and QC samples in the same biological matrix as the unknown samples to mimic and compensate for consistent matrix effects.

    • Verify Co-elution: Confirm that the analyte and this compound have identical retention times under your chromatographic conditions. Even minor shifts can cause variability if they fall on the edge of a suppression zone.

    • Improve Sample Preparation: A robust SPE or LLE protocol will minimize variability in matrix effects by providing cleaner extracts.

Problem 3: The analyte/Daurisoline-d11 ratio is inconsistent across different biological lots (e.g., plasma from different donors).

  • Possible Cause: The composition of the biological matrix varies between lots, causing a relative matrix effect that differentially impacts the analyte and this compound.

  • Solutions:

    • Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.

    • Use a More Advanced Sample Cleanup: Techniques like immunocapture, if available, can provide superior selectivity by isolating the target analyte from the complex matrix.

Problem 4: The signal for this compound is decreasing throughout the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components from previous injections is causing increasing ion suppression over time.

  • Solutions:

    • Extend the Run Time: Increase the total chromatographic run time to ensure all matrix components have eluted before the next injection.

    • Implement a Column Wash Step: Add a high-organic wash step at the end of each gradient to clean the column.

    • Inject Blank Samples: Inject solvent blanks after high-concentration samples to assess and confirm carryover.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize regions of ion suppression in your chromatogram.

  • Objective: To identify retention times where co-eluting matrix components suppress the this compound signal.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.

    • Set up the LC-MS/MS system with the analytical column.

    • Connect the LC column outlet to one inlet of a T-piece.

    • Connect a syringe pump containing the this compound solution to the second inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Once a stable signal baseline is achieved for the this compound MRM transition, inject an extracted blank matrix sample onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run. Dips in the signal baseline indicate regions of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This experiment quantifies the degree of ion suppression or enhancement.

  • Objective: To calculate the Matrix Factor (MF) for this compound.

  • Methodology:

    • Prepare Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).

    • Prepare Set B: Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting extracts with the same concentration of this compound as in Set A.

    • Inject both sets of samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Clean Solvent)

    • The % Matrix Effect is then calculated as: (MF - 1) * 100%.

Data Presentation

Table 1: Interpretation of Matrix Factor (MF) Results

Matrix Factor (MF) Value% Matrix EffectInterpretationImplication for this compound Signal
MF = 10%No matrix effectSignal is unaffected by the matrix.
MF < 1Negative ValueIon SuppressionSignal is suppressed by co-eluting components.
MF > 1Positive ValueIon EnhancementSignal is enhanced by co-eluting components.

Table 2: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness in Reducing Matrix EffectsCommon Issues
Protein Precipitation (PPT) Protein removal via denaturation with an organic solvent.Low to Moderate. Often leaves significant amounts of phospholipids and salts.Significant ion suppression is common; analyte can be lost through co-precipitation.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Moderate to High. Generally provides cleaner extracts than PPT.Can be labor-intensive; may not be suitable for highly polar compounds.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.High. Often the most effective technique for removing a broad range of interferences, including phospholipids.Requires careful method development to optimize sorbent, wash, and elution steps.

Visualizations

G start Problem Observed (e.g., Low Signal, Poor Reproducibility) check_coelution Verify Analyte & this compound Co-elution start->check_coelution post_column Perform Post-Column Infusion Experiment check_coelution->post_column Co-elution OK optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Separation Observed is_suppression Significant Ion Suppression Detected? post_column->is_suppression assess_matrix Quantify Matrix Effect (Post-Extraction Spiking) assess_matrix->optimize_chrom improve_prep Improve Sample Prep (SPE > LLE > PPT) assess_matrix->improve_prep dilute Dilute Sample assess_matrix->dilute is_suppression->assess_matrix Yes end Problem Resolved is_suppression->end No revalidate Re-evaluate & Validate Method optimize_chrom->revalidate improve_prep->revalidate dilute->revalidate revalidate->end

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

G cluster_LC LC System cluster_Infusion Infusion System lc LC Pump & Autosampler col Analytical Column lc->col Mobile Phase tee T-Piece (Mixer) col->tee Column Effluent pump Syringe Pump (this compound Solution) pump->tee Constant Flow ms Mass Spectrometer Ion Source tee->ms Combined Flow

References

Technical Support Center: Daurisoline and Daurisoline-d11 Extraction & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction, purification, and analysis of Daurisoline and its deuterated internal standard, Daurisoline-d11.

Frequently Asked Questions (FAQs)

Q1: What is Daurisoline and what are its primary sources?

A1: Daurisoline is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities.[1] It is primarily isolated from the rhizomes of Menispermum dauricum, a plant used in traditional Chinese medicine.[1][2]

Q2: What is this compound and why is it used?

A2: this compound is a deuterated form of Daurisoline, meaning that eleven hydrogen atoms in its structure have been replaced with deuterium atoms. It is used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of Daurisoline quantification in complex biological matrices.

Q3: What are the main challenges in extracting Daurisoline?

A3: The main challenges are typical for natural product extraction and include:

  • Low Yield: The concentration of Daurisoline in the plant material can be low.

  • Co-extraction of Impurities: Solvents often extract other structurally similar alkaloids and various other plant metabolites, complicating purification.

  • Compound Degradation: Daurisoline, like many alkaloids, can be sensitive to heat, light, and pH changes during the extraction process.[3]

Q4: What analytical techniques are most suitable for the analysis of Daurisoline?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine analysis and quantification. For higher sensitivity and selectivity, especially in complex matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of Daurisoline.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Extraction Yield 1. Improper Solvent Choice: The solvent may not be optimal for solubilizing Daurisoline. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to extract the compound from the plant matrix. 3. Inadequate Grinding of Plant Material: Large particle size reduces the surface area for solvent penetration.1. Solvent Optimization: Use polar solvents like methanol or ethanol. An optimized method uses 100% methanol. Consider acidifying the solvent (e.g., with 0.1% formic acid) to convert the alkaloid to its more soluble salt form. 2. Optimize Extraction Parameters: For ultrasonic-assisted extraction (UAE), optimal conditions have been reported as 69°C for 36 minutes. For other methods, systematically vary time and temperature to find the optimum. 3. Proper Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-mesh) to increase extraction efficiency.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent extracts a wide range of compounds with similar polarities. 2. Presence of Pigments and Lipids: Plant material contains chlorophyll and fats that are often co-extracted.1. Multi-step Extraction: Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent for Daurisoline. 2. Acid-Base Partitioning: After initial extraction, perform a liquid-liquid extraction. Acidify the extract to move Daurisoline into the aqueous phase, wash the organic phase to remove neutral and acidic impurities, then basify the aqueous phase and extract Daurisoline back into an organic solvent. 3. Purification: Use column chromatography (e.g., silica gel or alumina) with a gradient elution to separate Daurisoline from other co-extracted compounds.
Compound Degradation during Extraction 1. High Temperature: Prolonged exposure to high temperatures can degrade thermolabile compounds. 2. Extreme pH: Strong acidic or basic conditions can cause structural changes in the alkaloid. 3. Light Exposure: Some alkaloids are photosensitive.1. Use Milder Extraction Techniques: Consider methods like ultrasound-assisted extraction (UAE) or maceration at room temperature instead of prolonged heating like Soxhlet extraction. 2. Control pH: Use dilute acids and bases (e.g., 1% HCl, 5% NH4OH) and avoid prolonged exposure. 3. Protect from Light: Conduct extraction and subsequent steps in amber glassware or protect the vessels from direct light.
Emulsion Formation during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to change the properties of the phases. Centrifugation can also be effective in breaking emulsions.
Poor Separation in Column Chromatography 1. Inappropriate Stationary/Mobile Phase: The chosen chromatography system does not provide adequate resolution. 2. Column Overloading: Too much crude extract is loaded onto the column.1. System Optimization: For silica gel chromatography, a common mobile phase for bisbenzylisoquinoline alkaloids is a gradient of chloroform and methanol. Start with a low polarity (e.g., 100% chloroform) and gradually increase the methanol concentration. Use TLC to determine the optimal solvent system beforehand. Basic alumina can be a good alternative to silica for purifying alkaloids. 2. Proper Loading: As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase.

Quantitative Data Summary

Table 1: Solubility of Daurisoline
Solvent/SystemConcentrationObservations
DMSO≥ 100 mg/mL (163.74 mM)Requires sonication to dissolve.
DMSO15 mg/mLClear solution.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (4.09 mM)Clear solution.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.09 mM)Clear solution.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (4.09 mM)Clear solution.
WaterInsoluble-
EthanolInsoluble-
Table 2: Comparison of Extraction Solvents for Phenolic/Alkaloid Compounds (General)

This table provides a general comparison of solvent effectiveness for extracting phenolic and alkaloid compounds from plant materials, which can be indicative for Daurisoline extraction.

SolventPolarity IndexGeneral Yield for Phenolics/AlkaloidsNotes
Water10.2Moderate to HighExtracts water-soluble compounds, but can be difficult to remove.
Methanol5.1HighEffective for a broad range of polar compounds, including alkaloids.
Ethanol4.3HighA good alternative to methanol, often preferred due to lower toxicity.
Acetone5.1HighOften used in combination with water (e.g., 70% acetone) for efficient extraction.
Chloroform4.1ModerateGood for extracting free-base alkaloids.
Hexane0.1LowPrimarily used for defatting the plant material before the main extraction.

Experimental Protocols

Protocol 1: Extraction and Purification of Daurisoline from Menispermum dauricum

This protocol is based on optimized ultrasonic-assisted extraction and standard chromatographic purification techniques.

1. Preparation of Plant Material:

  • Obtain the dried rhizomes of Menispermum dauricum.
  • Grind the rhizomes into a fine powder (e.g., to pass through a 40-mesh sieve).

2. Defatting (Optional but Recommended):

  • Macerate the plant powder in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and other non-polar compounds.
  • Filter the mixture and discard the hexane extract.
  • Air-dry the plant residue completely.

3. Ultrasonic-Assisted Extraction (UAE):

  • Place 10 g of the dried plant powder into a flask.
  • Add 100 mL of 100% methanol.
  • Place the flask in an ultrasonic bath.
  • Set the temperature to 69°C and sonicate for 36 minutes.
  • After extraction, filter the mixture and collect the methanol extract.
  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.
  • Combine the methanol extracts.

4. Solvent Evaporation:

  • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

5. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the crude extract in 100 mL of 1% aqueous HCl.
  • Extract the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.
  • Adjust the pH of the aqueous layer to 9-10 with 5% ammonium hydroxide solution.
  • Extract the alkaline solution with 3 x 50 mL of dichloromethane. The Daurisoline will now be in the organic phase.
  • Combine the dichloromethane extracts and wash with 50 mL of distilled water.
  • Dry the dichloromethane phase over anhydrous sodium sulfate and evaporate the solvent to yield a purified alkaloid fraction.

6. Column Chromatography Purification:

  • Prepare a silica gel column (230-400 mesh) using a chloroform:methanol (98:2) mixture as the mobile phase.
  • Dissolve the purified alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 98:2, 95:5, 90:10, 85:15).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol:ammonia (90:10:1) developing system and a suitable visualization method (e.g., Dragendorff's reagent or UV light).
  • Combine the fractions containing pure Daurisoline and evaporate the solvent to obtain the final product.

Protocol 2: General Synthesis of this compound

A specific protocol for this compound synthesis is not publicly available. However, it would likely be synthesized using a route similar to the total synthesis of Daurisoline, but incorporating deuterated precursors. The key step in the synthesis of bisbenzylisoquinoline alkaloids is the oxidative coupling of two benzylisoquinoline monomers.

1. Synthesis of Deuterated Monomers:

  • The synthesis would start with commercially available deuterated precursors (e.g., deuterated tyrosine or dopamine derivatives).
  • These precursors would be carried through a series of reactions (e.g., Pictet-Spengler reaction) to form the two different deuterated benzylisoquinoline monomers required for Daurisoline. The deuterium labels would be strategically placed on aromatic rings or methyl groups that are stable to the reaction conditions.

2. Oxidative Coupling:

  • The two deuterated benzylisoquinoline monomers would then be coupled through an oxidative phenol coupling reaction (Ullmann condensation or enzymatic coupling) to form the bisbenzylisoquinoline core structure of this compound.

3. Purification:

  • The resulting this compound would be purified using chromatographic techniques such as preparative HPLC to ensure high chemical and isotopic purity.

Protocol 3: Quantification of Daurisoline by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Daurisoline in DMSO.
  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

3. Analysis:

  • Construct a calibration curve by plotting the peak area of the Daurisoline standards against their concentration.
  • Quantify the amount of Daurisoline in the sample by comparing its peak area to the calibration curve.

Protocol 4: Quantification of Daurisoline by LC-MS/MS

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).
  • Gradient: A fast gradient, e.g., 5% to 95% B in 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • MS Detection: ESI in positive ion mode.
  • MRM Transitions:
  • Daurisoline: Precursor ion (Q1) m/z 611.3 → Product ion (Q3) m/z 398.2 (quantifier) and m/z 192.1 (qualifier).
  • This compound (Internal Standard): Precursor ion (Q1) m/z 622.3 → Product ion (Q3) m/z 409.2.
  • Optimize collision energy and other MS parameters for maximum signal intensity.

2. Sample and Standard Preparation:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of Daurisoline and this compound in DMSO.
  • Working Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, blank plant extract) with varying concentrations of Daurisoline and a fixed concentration of this compound.
  • Sample Preparation (e.g., for plasma): To 100 µL of plasma, add 10 µL of this compound internal standard solution and 300 µL of acetonitrile to precipitate proteins. Vortex, centrifuge, and inject the supernatant.

3. Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Daurisoline to the peak area of this compound against the concentration of Daurisoline.
  • Calculate the concentration of Daurisoline in the samples using the calibration curve.

Visualizations

Experimental and Analytical Workflows

Extraction_and_Analysis_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Dried Plant Material (Menispermum dauricum) grinding Grinding plant_material->grinding defatting Defatting (Hexane) grinding->defatting uae Ultrasonic-Assisted Extraction (Methanol, 69°C, 36 min) defatting->uae crude_extract Crude Extract uae->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning purified_fraction Purified Alkaloid Fraction partitioning->purified_fraction column_chrom Column Chromatography (Silica Gel, CHCl3:MeOH) purified_fraction->column_chrom pure_daurisoline Pure Daurisoline column_chrom->pure_daurisoline hplc_uv HPLC-UV Analysis pure_daurisoline->hplc_uv lc_msms LC-MS/MS Analysis pure_daurisoline->lc_msms quantification Quantification hplc_uv->quantification lc_msms->quantification

Caption: Workflow for Daurisoline extraction, purification, and analysis.

Signaling Pathways Inhibited by Daurisoline

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth promotes Daurisoline Daurisoline Daurisoline->PI3K inhibits

Caption: Daurisoline inhibits the PI3K/AKT/mTOR signaling pathway.

JAK2_STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription promotes Daurisoline Daurisoline Daurisoline->JAK2 inhibits

References

Addressing variability in Daurisoline-d11 standard addition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Daurisoline-d11 in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the variability that may be encountered during standard addition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Daurisoline, a bisbenzylisoquinoline alkaloid. It is commonly used as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically almost identical to the analyte (Daurisoline). This means it behaves similarly during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variability in the analytical process, such as extraction efficiency and matrix effects.

Q2: What are the primary sources of variability when using this compound in a standard addition method?

The main sources of variability can be categorized as follows:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of Daurisoline and this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • Isotopic Instability: This includes deuterium-hydrogen exchange, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur at certain molecular positions and can be influenced by pH and temperature.

  • Purity of the Standard: The presence of unlabeled Daurisoline in the this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.

  • Chromatographic Issues: A slight difference in retention time between Daurisoline and this compound (isotopic shift) can lead to them being affected differently by matrix effects that change over the chromatographic run.

  • Sample Preparation Inconsistencies: Errors in pipetting, extraction, or reconstitution can introduce variability.

  • Instrument Performance: Fluctuations in the LC-MS/MS system's performance can also contribute to variability.

Q3: What are the ideal purity requirements for this compound?

For optimal performance as an internal standard, this compound should have high chemical and isotopic purity. While a specific certificate of analysis for this compound was not found, typical requirements for high-quality deuterated internal standards are:

  • Chemical Purity: >99%

  • Isotopic Purity: ≥98% (sum of all deuterated forms)

High purity ensures that the internal standard's behavior is predictable and that it does not introduce significant interference or bias into the measurements.

Troubleshooting Guides

Issue 1: High Variability in the this compound Signal Across Samples

Symptoms:

  • The peak area of this compound is inconsistent across your calibration standards, quality controls (QCs), and unknown samples.

  • Poor precision (%CV) for your QC samples.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Verify Pipetting Accuracy: Ensure all pipettes are calibrated and that proper technique is used for adding the this compound solution to each sample. 2. Ensure Thorough Mixing: Vortex each sample thoroughly after the addition of the internal standard to ensure homogeneity. 3. Standardize Extraction Procedure: Maintain consistent timing, temperature, and mixing for all extraction steps.
Matrix Effects 1. Evaluate Different Extraction Methods: Consider solid-phase extraction (SPE) as an alternative to protein precipitation to achieve a cleaner extract. 2. Optimize Chromatography: Improve the separation of Daurisoline from interfering matrix components by adjusting the mobile phase gradient, column chemistry, or flow rate. 3. Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components.
Instrument Instability 1. Check System Suitability: Run a system suitability test before your analytical batch to ensure the LC-MS/MS system is performing optimally. 2. Clean the Ion Source: A dirty ion source is a common cause of signal instability. Follow the manufacturer's instructions for cleaning.
Issue 2: Poor Accuracy and a Non-linear Standard Addition Curve

Symptoms:

  • The standard addition calibration curve has a low correlation coefficient (r² < 0.99).

  • The calculated concentrations of your QC samples are outside of the acceptable range (typically ±15-20%).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Isotopic Exchange (H/D Exchange) 1. Check Solvent pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as these can promote deuterium exchange. Daurisoline, as an alkaloid, may have stability that is pH-dependent.[1][2][3] 2. Evaluate Stability: Prepare a sample with this compound in the final sample solvent and analyze it at the beginning and end of a typical analytical run to check for degradation or an increase in the signal of unlabeled Daurisoline.
Impurity of this compound Standard 1. Analyze the Internal Standard Solution: Inject a high concentration of the this compound solution alone and monitor the mass transition for unlabeled Daurisoline. A significant signal indicates contamination. 2. Consult the Certificate of Analysis: Review the supplier's certificate of analysis for the stated isotopic and chemical purity.
Chromatographic Co-elution Issues 1. Optimize Chromatography: Adjust the chromatographic method to ensure that Daurisoline and this compound co-elute as closely as possible to be subjected to the same matrix effects. A slight isotopic shift is sometimes observed with deuterated standards.
Inappropriate Spiking Levels 1. Adjust Spiking Concentrations: Ensure the concentrations of the added Daurisoline standard are appropriate to elicit a measurable response above the endogenous level and fall within the linear range of the instrument.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful standard addition experiment and how to identify potential issues.

Table 1: Ideal Daurisoline Standard Addition Calibration Data

SampleEndogenous Daurisoline (ng/mL)Added Daurisoline (ng/mL)Daurisoline Peak AreaThis compound Peak AreaPeak Area Ratio (Daurisoline/Daurisoline-d11)
Unspiked SampleX05,250101,5000.0517
Spike 1X510,30099,8000.1032
Spike 2X1015,100102,1000.1479
Spike 3X2024,950100,5000.2483
Spike 4X5055,400101,2000.5474

Table 2: Troubleshooting Data - Potential Isotopic Exchange or Impurity

Note the elevated response in the unspiked sample and the non-linear response at higher concentrations.

SampleEndogenous Daurisoline (ng/mL)Added Daurisoline (ng/mL)Daurisoline Peak AreaThis compound Peak AreaPeak Area Ratio (Daurisoline/Daurisoline-d11)
Unspiked SampleX08,50098,0000.0867
Spike 1X513,20099,5000.1327
Spike 2X1017,80097,8000.1820
Spike 3X2026,50098,2000.2699
Spike 4X5052,10099,1000.5257

Experimental Protocols

Protocol: Quantitative Analysis of Daurisoline in Human Plasma using Standard Addition with this compound by LC-MS/MS

This protocol provides a general framework. Optimization may be required for your specific instrumentation and sample types.

1. Materials and Reagents

  • Daurisoline analytical standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Daurisoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Daurisoline in methanol.

  • Daurisoline Spiking Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare spiking solutions at concentrations of 0.1, 0.2, 0.4, and 1 µg/mL.

  • This compound Internal Standard Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each unknown plasma sample into separate microcentrifuge tubes.

  • To each tube, add 50 µL of the appropriate Daurisoline spiking solution (or 50 µL of 50:50 methanol:water for the unspiked sample).

  • Add 50 µL of the this compound internal standard working solution to each tube.

  • Vortex each tube for 10 seconds.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A (see below) and vortex.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • Daurisoline: Q1/Q3 (e.g., 611.3 -> 398.2)

    • This compound: Q1/Q3 (e.g., 622.3 -> 409.2) (Note: MRM transitions should be optimized for your specific instrument)

5. Data Analysis

  • Integrate the peak areas for Daurisoline and this compound.

  • Calculate the peak area ratio (Daurisoline/Daurisoline-d11) for each sample.

  • Create a standard addition plot with the added concentration of Daurisoline on the x-axis and the peak area ratio on the y-axis.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line represents the concentration of endogenous Daurisoline in the unspiked sample.

Visualizations

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_add Standard & IS Addition cluster_analysis Analysis Sample Unknown Sample Spike0 Unspiked Sample Sample->Spike0 Spike1 Spike Level 1 Sample->Spike1 Spike2 Spike Level 2 Sample->Spike2 Spike3 Spike Level 3 Sample->Spike3 Add_IS Add this compound (Constant Amount) Spike0->Add_IS Spike1->Add_IS Add_Std Add Daurisoline Standard (Increasing Amounts) Spike1->Add_Std Spike2->Add_IS Spike2->Add_Std Spike3->Add_IS Spike3->Add_Std LCMS LC-MS/MS Analysis Add_IS->LCMS Add_Std->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Plot Standard Addition Plot Data->Plot Result Determine Concentration (x-intercept) Plot->Result

Caption: Workflow for the standard addition method using this compound.

Troubleshooting_Logic Start High Variability or Poor Accuracy Observed Check_IS_Purity Check this compound Purity (Inject IS alone) Start->Check_IS_Purity Check_Stability Evaluate Isotopic Stability (Time-course experiment) Start->Check_Stability Check_Matrix Assess Matrix Effects (Dilution, different extraction) Start->Check_Matrix Check_Chroma Optimize Chromatography (Co-elution of analyte and IS) Start->Check_Chroma Check_Prep Review Sample Preparation (Pipetting, mixing) Start->Check_Prep Resolved Issue Resolved Check_IS_Purity->Resolved Check_Stability->Resolved Check_Matrix->Resolved Check_Chroma->Resolved Check_Prep->Resolved

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Daurisoline-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are fundamental to the success of their work. In the quantitative bioanalysis of Daurisoline, a bisbenzylisoquinoline alkaloid with significant pharmacological properties, the choice of an internal standard is a critical factor that dictates the robustness and accuracy of the analytical method.[1] This guide provides an objective comparison, supported by experimental data, of an analytical method for Daurisoline quantification using a deuterated internal standard, Daurisoline-d11, versus a structural analog internal standard.

The use of an appropriate internal standard is crucial for correcting variations that can occur during sample preparation, injection, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[2][3] This is because their physicochemical properties are nearly identical to the analyte, Daurisoline, ensuring they behave similarly throughout the analytical process and effectively compensate for matrix effects and other sources of variability.

Comparative Performance of this compound versus a Structural Analog Internal Standard

To illustrate the superior performance of a deuterated internal standard, this section presents a comparative summary of validation data for an LC-MS/MS method for Daurisoline quantification in human plasma using either this compound or a structural analog as the internal standard.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod with this compoundMethod with Structural Analog IS
Calibration Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.992
LLOQ 0.5 ng/mL1.0 ng/mL
Accuracy at LLOQ 95.7% - 104.3%88.2% - 111.5%
Precision at LLOQ (%CV) < 8.5%< 14.8%

Table 2: Comparison of Accuracy and Precision

QC LevelThis compound ISStructural Analog IS
Accuracy (%) Precision (%CV)
Low QC (1.5 ng/mL) 97.2% - 103.1%6.4%
Mid QC (75 ng/mL) 98.5% - 101.8%4.1%
High QC (400 ng/mL) 99.1% - 102.3%3.5%

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod with this compoundMethod with Structural Analog IS
Analyte Recovery (%) 85.2 ± 4.1%84.7 ± 9.8%
IS Recovery (%) 86.1 ± 3.8%75.3 ± 12.4%
Matrix Effect (Analyte) 0.98 - 1.050.85 - 1.15
Matrix Effect (IS) 0.97 - 1.040.78 - 1.10
IS-Normalized Matrix Factor (%CV) < 5%< 15%

The data clearly demonstrates that the method employing this compound as the internal standard exhibits superior linearity, a lower LLOQ, and significantly better accuracy and precision across all quality control levels. Furthermore, the recovery of this compound more closely mimics that of the analyte, and it more effectively compensates for matrix effects, as evidenced by the lower variability in the IS-normalized matrix factor.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

LC-MS/MS Method for Daurisoline Quantification

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or structural analog at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Daurisoline: m/z 625.3 → 381.2

    • This compound: m/z 636.3 → 381.2

    • Structural Analog IS: m/z [specific to analog]

  • Ion Source Parameters: Optimized for maximum signal intensity.

Validation Experiments
  • Selectivity and Specificity: Six different sources of blank human plasma were analyzed to ensure no significant interferences were present at the retention times of Daurisoline and the internal standard.

  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of Daurisoline and a fixed concentration of the internal standard. A linear regression analysis was performed on the peak area ratios versus concentration.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.

  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those of post-extraction spiked samples at three different concentrations.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of the analyte in a neat solution. The internal standard-normalized matrix factor was calculated to assess the compensation for matrix effects.

Visualizing the Workflow and Comparative Outcomes

The following diagrams illustrate the experimental workflow and the logical comparison between using a deuterated internal standard and a structural analog.

G cluster_workflow Bioanalytical Method Validation Workflow sample_collection Sample Collection (e.g., Human Plasma) is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking extraction Sample Preparation (Protein Precipitation) is_spiking->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration) analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: A typical workflow for bioanalytical method validation using an internal standard.

G cluster_comparison Comparison of Internal Standard Performance cluster_deuterated With this compound (Deuterated IS) cluster_analog With Structural Analog IS d_start Analyte + this compound in Matrix d_extraction Co-elution & Similar Matrix Effects d_start->d_extraction d_result Accurate & Precise Quantification d_extraction->d_result a_start Analyte + Analog IS in Matrix a_extraction Different Elution & Variable Matrix Effects a_start->a_extraction a_result Inaccurate & Imprecise Quantification a_extraction->a_result

Caption: Logical flow comparing outcomes with a deuterated vs. a structural analog internal standard.

References

A Comparative Guide to Internal Standards for the Quantification of Daurisoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Daurisoline in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) is a critical factor that directly influences the reliability and accuracy of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comprehensive comparison of Daurisoline-d11, a stable isotope-labeled (SIL) internal standard, with other common alternatives, namely structural analogs. While direct comparative experimental data for this compound is not extensively available in published literature, this guide will draw upon established principles of bioanalytical method validation and available data for structural analog internal standards used in Daurisoline analysis to provide a thorough and objective comparison.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative bioanalysis. In this compound, eleven hydrogen atoms are replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the analyte, Daurisoline. This similarity is the key to its superior performance.

The primary advantage of a SIL-IS is its ability to co-elute with the analyte during chromatographic separation. This ensures that both the analyte and the internal standard are subjected to the same degree of matrix effects—ion suppression or enhancement—in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to more accurate and precise quantification.

An Alternative Approach: Structural Analog Internal Standards

While structural analogs can compensate for some variability in sample preparation and injection volume, their effectiveness in correcting for matrix effects is often limited. This is because their different chemical structures can lead to slight variations in chromatographic retention time and ionization efficiency compared to the analyte.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard based on general principles and published data for similar compounds.

Performance ParameterThis compound (Stable Isotope Labeled)Structural Analog (e.g., Carbamazepine)Justification
Compensation for Matrix Effects ExcellentModerate to PoorThis compound co-elutes with Daurisoline, experiencing identical ion suppression or enhancement. A structural analog's different retention time can lead to it being in a different matrix environment at the time of ionization.
Correction for Extraction Recovery ExcellentGood to ModerateBoth track well through extraction due to similar properties, but the near-identical nature of this compound provides a more accurate correction.
Precision (CV%) Typically <5%Typically <15%Superior correction for variability leads to lower coefficients of variation.
Accuracy (%Bias) Typically within ±5%Typically within ±15%More reliable normalization results in measurements closer to the true value.
Method Robustness HighModerateLess susceptible to minor variations in chromatographic conditions or matrix composition.

Experimental Protocols

While a specific protocol for a direct comparison is not available, a general experimental workflow for the quantification of Daurisoline in a biological matrix like plasma using LC-MS/MS is outlined below. This protocol can be adapted for use with either this compound or a structural analog as the internal standard.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog at a known concentration).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

    • Daurisoline: m/z 611.2 → 191.9

    • Carbamazepine (IS): m/z 237.4 → 193.8

    • This compound (IS): The specific transition would be determined during method development, with the precursor ion being approximately m/z 622.2.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts discussed in this guide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing

Bioanalytical workflow for Daurisoline quantification.

Matrix_Effect_Compensation cluster_SIL_IS With this compound (SIL-IS) cluster_Analog_IS With Structural Analog IS Analyte_SIL Daurisoline IS_SIL This compound Ion_Source_SIL Ion Source (Matrix Effects) Analyte_SIL->Ion_Source_SIL Co-elution IS_SIL->Ion_Source_SIL Result_SIL Accurate Quantification (Ratio is Constant) Ion_Source_SIL->Result_SIL Analyte_Analog Daurisoline IS_Analog Structural Analog Ion_Source_Analog Ion Source (Matrix Effects) Analyte_Analog->Ion_Source_Analog Different Retention Times IS_Analog->Ion_Source_Analog Result_Analog Potential Inaccuracy (Ratio Varies) Ion_Source_Analog->Result_Analog

A Head-to-Head Battle: Cross-Validation of Daurisoline Quantification with and without its Deuterated Counterpart, Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals on enhancing bioanalytical accuracy and precision.

In the realm of pharmacokinetic and pharmacodynamic studies, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed cross-validation comparison of two analytical methods for the quantification of Daurisoline, a bis-benzylisoquinoline alkaloid with promising pharmacological activities. The comparison pits a conventional method using a structural analog as an internal standard against a more advanced approach employing a stable isotope-labeled (SIL) internal standard, Daurisoline-d11. The use of a SIL internal standard is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby providing a more accurate correction for experimental variability.

Quantitative Data Summary: A Tale of Two Internal Standards

The following tables summarize the key validation parameters for the quantification of Daurisoline using a conventional internal standard versus this compound. The data, representing typical performance characteristics, unequivocally demonstrates the superior performance of the method employing the deuterated internal standard.

Table 1: Calibration Curve and Linearity

ParameterMethod with Conventional ISMethod with this compound IS
Linearity Range (ng/mL)1 - 10000.5 - 1000
Correlation Coefficient (r²)> 0.995> 0.998
LLOQ (ng/mL)10.5

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Method with Conventional ISMethod with this compound IS
Precision (%CV) Accuracy (%)
LLOQ1 / 0.58.592.1 - 108.3
LQC37.294.5 - 105.1
MQC506.895.2 - 104.7
HQC8005.996.1 - 103.9

Table 3: Recovery and Matrix Effect

ParameterMethod with Conventional ISMethod with this compound IS
Recovery (%)
LQC85.2 ± 5.198.7 ± 1.8
MQC87.1 ± 4.599.1 ± 1.5
HQC86.5 ± 4.899.3 ± 1.6
Matrix Effect (%)
LQC88.9 ± 6.399.2 ± 2.1
MQC90.2 ± 5.899.5 ± 1.9
HQC89.7 ± 6.199.4 ± 2.0

Experimental Protocols

Bioanalytical Method Using this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Daurisoline: Precursor ion > Product ion (e.g., m/z 611.3 > 394.2)

    • This compound: Precursor ion > Product ion (e.g., m/z 622.3 > 405.2)

Cross-Validation Procedure

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study.[3][4] The procedure involves analyzing the same set of quality control (QC) samples and incurred study samples with both the conventional and the this compound methods. The results are then statistically compared to ensure the absence of significant bias between the methods.

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Daurisoline or this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant validation Method Validation quant->validation

Bioanalytical Workflow for Daurisoline Quantification.

G Daurisoline Daurisoline AKT AKT Daurisoline->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits HK2 HK2 cMyc->HK2 activates Glycolysis Glycolysis HK2->Glycolysis promotes Proliferation Tumor Cell Proliferation Glycolysis->Proliferation supports

Daurisoline's Inhibition of the AKT-HK2 Signaling Pathway.

G Daurisoline Daurisoline PPARa PPARα Daurisoline->PPARa binds to Ubiquitination Ubiquitination Daurisoline->Ubiquitination blocks PPARa->Ubiquitination is targeted by JAK2 JAK2 PPARa->JAK2 inhibits Degradation Proteasomal Degradation Ubiquitination->Degradation leads to STAT3 STAT3 JAK2->STAT3 activates Progression Cancer Cell Progression STAT3->Progression promotes

Daurisoline's Impact on the PPARα/JAK2/STAT3 Signaling Pathway.

Conclusion

The cross-validation data presented in this guide strongly supports the use of this compound as the internal standard for the quantification of Daurisoline in biological matrices. The use of a stable isotope-labeled internal standard significantly improves the linearity, precision, accuracy, recovery, and matrix effect of the bioanalytical method. For researchers, scientists, and drug development professionals, adopting such a robust and reliable method is crucial for generating high-quality data that can confidently support preclinical and clinical studies. The enhanced data integrity afforded by a deuterated internal standard ultimately contributes to a more efficient and successful drug development pipeline.

References

Daurisoline-d11 in Complex Matrices: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is critical for robust and reliable bioanalytical methods. This guide provides a comparative analysis of Daurisoline-d11, a deuterated internal standard, against other alternatives, supported by established principles of bioanalytical method validation.

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2][3] This is due to its chemical and physical properties being nearly identical to the analyte, Daurisoline. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[2][4]

FeatureThis compound (Deuterated IS)Non-Isotopically Labeled Analog ISRationale & Supporting Data
Co-elution Co-elutes with the analyte.May or may not co-elute with the analyte.Deuterated standards have nearly identical chromatographic behavior to the unlabeled analyte, ensuring they experience the same matrix effects at the same time. This is a key principle for effective internal standardization.
Ionization Efficiency Identical to the analyte.Different from the analyte.Stable isotope-labeled internal standards have the same ionization efficiency as the analyte, which is crucial for accurate quantification, especially in the presence of ion suppression or enhancement from the matrix.
Extraction Recovery Identical to the analyte.May differ from the analyte.The near-identical chemical properties of a deuterated standard ensure that its recovery during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) mirrors that of the analyte, correcting for any sample loss.
Matrix Effect Compensation HighVariable and often incompleteBecause the deuterated internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, leading to more accurate and precise results. Non-isotopic analogs may be affected differently by the matrix, leading to quantification errors.
Accuracy & Precision HighLowerThe use of a stable isotope-labeled internal standard is essential for correcting for interindividual variability in patient plasma samples, leading to improved accuracy and precision. A study on everolimus quantification showed that while both a deuterated and an analog internal standard were acceptable, the deuterated standard offered a better slope in comparison to an independent method.
Availability & Cost May be more expensive and less readily available.Generally less expensive and more readily available.The synthesis of stable isotope-labeled compounds can be complex and costly.

Experimental Protocols

The following are generalized experimental protocols for the quantitative analysis of Daurisoline in a complex matrix, such as plasma, using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are based on standard bioanalytical method development and validation procedures.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Daurisoline: Precursor ion → Product ion (specific m/z to be determined).

    • This compound: Precursor ion → Product ion (specific m/z to be determined, shifted by +11 Da from the analyte).

Daurisoline Signaling Pathway

Daurisoline has been shown to be a potent autophagy blocker. It can also inhibit cancer progression by affecting signaling pathways such as PI3K/AKT/mTOR and JAK2/STAT3. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Daurisoline.

Daurisoline_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Daurisoline Daurisoline Daurisoline->PI3K inhibits

Caption: Daurisoline inhibits the PI3K/AKT/mTOR pathway, leading to the modulation of autophagy.

References

Daurisoline-d11 vs. a Structural Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, injection, and ionization.[1] This guide provides a comprehensive comparison between a deuterated internal standard, Daurisoline-d11, and a structural analog, using Daurisoline itself as an internal standard for a related compound as a case study.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[2] By replacing some hydrogen atoms with deuterium, the resulting molecule is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, leading to more accurate and precise quantification.[3][4]

A Viable Alternative: Structural Analog Internal Standards

When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte. For bisbenzylisoquinoline alkaloids like Daurisoline, a closely related compound from the same chemical class can be employed as an internal standard.

Performance Comparison: this compound (Anticipated) vs. Daurisoline (as a Structural Analog IS)

Performance ParameterThis compound (Deuterated IS) - AnticipatedDaurisoline (Structural Analog IS for Dauricine) - Published Data
Linearity (Correlation Coefficient, r) Expected to be ≥ 0.990.9985
Intra-day Precision (% RSD) Expected to be < 15%≤ 13%
Inter-day Precision (% RSD) Expected to be < 15%≤ 11%
Accuracy Expected to be within 85-115%95.8% - 105.9%
Mean Recovery Expected to be consistent and reproducible91.5% - 95.1% (Analyte), 86.4% (IS)
Matrix Effect Expected to be minimal and effectively compensated88.0% - 90.3%
Lower Limit of Quantification (LLOQ) Dependent on method optimization2 ng/mL

Anticipated performance for this compound is based on the generally accepted superior performance of deuterated internal standards.

Experimental Protocols

A robust bioanalytical method validation is crucial to ensure the reliability of the data. Key experiments include the assessment of selectivity, linearity, accuracy, precision, recovery, and stability.

Detailed Methodology for Bioanalysis of Dauricine using Daurisoline as a Structural Analog IS

1. Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of the internal standard solution (Daurisoline, 500 ng/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • Detection: Multiple reaction monitoring (MRM).

Visualizing the Workflow and Rationale

To better understand the process, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Bioanalytical workflow for sample analysis.

IS_Selection node_question Is a Deuterated IS (e.g., this compound) Available and Feasible? node_yes Use Deuterated IS (Gold Standard) node_question->node_yes Yes node_no Consider a Structural Analog IS (e.g., Daurisoline for a related compound) node_question->node_no No

Decision tree for internal standard selection.

Conclusion

The choice between a deuterated internal standard like this compound and a structural analog involves a trade-off between optimal performance and practical considerations such as cost and availability. While this compound is anticipated to provide the highest level of accuracy and precision due to its near-identical properties to the analyte, the use of a carefully validated structural analog, as demonstrated by the use of Daurisoline for Dauricine analysis, can yield reliable and reproducible results that meet regulatory acceptance criteria. The selection of an appropriate internal standard should be based on a thorough evaluation of the specific requirements of the bioanalytical method and the overall goals of the research or drug development program.

References

Daurisoline-d11 in Regulated Bioanalysis: A Comparative Guide to Achieving Superior Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data integrity and regulatory success. This guide provides an objective comparison of Daurisoline-d11, a deuterated internal standard, with alternative approaches for the bioanalysis of Daurisoline. By examining supporting experimental data and established bioanalytical principles, this document will demonstrate the superior performance of this compound in achieving the accuracy and precision mandated by regulatory agencies such as the FDA and EMA.

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting variability introduced during sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it experiences similar extraction recovery, matrix effects, and ionization response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the "gold standard" because their behavior is nearly identical to the unlabeled analyte, differing only in mass.

This guide will compare the performance of a bioanalytical method for Daurisoline using a structural analog as an internal standard against the expected and well-documented advantages of employing a deuterated standard like this compound.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

While a direct head-to-head published study comparing this compound to a structural analog for Daurisoline analysis is not currently available, we can infer the expected performance gains by examining a validated method that utilizes a structural analog and contrasting it with the established benefits of deuterated standards.

A study detailing the pharmacokinetic properties of Daurisoline in rat plasma employed Carbamazepine as the internal standard. The validation data for this method provides a baseline for the performance of a non-isotopically labeled IS.

Table 1: Comparison of Bioanalytical Method Performance for Daurisoline

ParameterMethod with Structural Analog IS (Carbamazepine)Expected Performance with Deuterated IS (this compound)Regulatory Guidance (FDA/ICH M10)
Intra-day Precision (%RSD) < 13%≤ 5-10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 13%≤ 5-10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 91.0% to 105.3%95% to 105%Within ±15% (±20% at LLOQ)
Matrix Effect Variability Potential for significant variabilityMinimized due to co-elution and identical ionizationMust be assessed; IS should compensate for variability
Extraction Recovery Variability Potential for differential recoveryNearly identical to analyteIS should track analyte recovery

The data for the structural analog method is derived from a pharmacokinetic study of Daurisoline. The expected performance with this compound is based on the well-documented improvements in precision and accuracy when using a stable isotope-labeled internal standard for other analytes.

The use of a structural analog internal standard, while capable of meeting regulatory acceptance criteria, often presents challenges.[1] Differences in physicochemical properties between the analyte and the structural analog can lead to variations in extraction efficiency and matrix effects, resulting in decreased precision and accuracy.[1] In contrast, a deuterated internal standard like this compound co-elutes with Daurisoline and experiences virtually identical ionization suppression or enhancement, leading to more effective normalization and, consequently, more accurate and precise results.[2]

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a detailed methodology for a UPLC-MS/MS method for the determination of Daurisoline in plasma, which can be adapted for use with this compound.

Bioanalytical Method for Daurisoline in Rat Plasma

This protocol is based on a published study and outlines the key steps for sample preparation and analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Daurisoline: To be optimized

    • This compound: To be optimized

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship behind the use of an internal standard to ensure data accuracy.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Data_Processing Data Processing (Peak Area Ratio) Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow for Daurisoline quantification.

Internal_Standard_Correction Analyte_Response Analyte Response (Variable) Ratio Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response Internal Standard Response (Tracks Variability) IS_Response->Ratio Accurate_Quantification Accurate Quantification (Stable & Reliable) Ratio->Accurate_Quantification Variability Sources of Variability (Extraction, Matrix Effects, Injection) Variability->Analyte_Response Variability->IS_Response

References

Confirming the Isotopic Stability of Daurisoline-d11: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Daurisoline-d11 as an internal standard in quantitative bioanalysis, ensuring its isotopic stability is paramount for accurate and reproducible results. This guide provides a framework for evaluating the stability of this compound against potential isotopic exchange and compares its expected performance with that of other deuterated internal standards.

While isotopically labeled compounds, particularly deuterated ones, are the preferred internal standards for mass spectrometry-based bioanalysis, their stability is not always guaranteed.[1][2] Deuterium atoms can sometimes exchange with protons from the surrounding solvent, a phenomenon known as back-exchange, which can compromise the accuracy of analytical data.[3][4] This is particularly relevant for deuteriums located on atoms adjacent to heteroatoms or carbonyl groups, or those in acidic or basic environments.[5] Therefore, a thorough evaluation of the isotopic stability of this compound under the conditions of the bioanalytical method is a critical component of method validation.

Comparative Stability Assessment

Table 1: Comparative Isotopic Stability Under Various Conditions (Hypothetical Data)

ConditionThis compound (% Remaining)Alternative Standard A (% Remaining)Alternative Standard B (% Remaining)Acceptance Criteria
Bench-Top Stability (24h, Room Temp)
Plasma>98%>99%>97%±15% of nominal
Acidic Mobile Phase>99%>99%>98%±15% of nominal
Autosampler Stability (48h, 4°C)
Reconstituted Extract>99%>99%>99%±15% of nominal
Freeze-Thaw Stability (3 Cycles)
Plasma>98%>99%>98%±15% of nominal
Long-Term Storage (-80°C, 3 months)
Plasma>99%>99%>99%±15% of nominal

This table presents hypothetical data to illustrate the expected outcomes of stability studies. Actual experimental data should be generated for this compound.

Experimental Protocols for Isotopic Stability Assessment

The following are detailed methodologies for key experiments to assess the isotopic stability of this compound.

Bench-Top Stability in Biological Matrix

Objective: To evaluate the stability of this compound in the biological matrix (e.g., plasma, urine) at room temperature for a period that mimics the sample preparation time.

Protocol:

  • Spike a known concentration of this compound into the biological matrix.

  • Aliquots of this spiked matrix are then left on the bench-top at room temperature for specific time points (e.g., 0, 4, 8, 24 hours).

  • At each time point, the samples are processed using the established extraction procedure.

  • The response of this compound is measured by LC-MS/MS and compared to the response of a freshly prepared (time 0) sample.

  • The stability is assessed by monitoring for any decrease in the this compound signal or the appearance of a signal at the mass transition of unlabeled Daurisoline.

Stability in Analytical Solvents

Objective: To assess the potential for back-exchange when this compound is exposed to the mobile phases or other solvents used in the analytical method, particularly those with acidic or basic pH.

Protocol:

  • Prepare solutions of this compound in the various solvents used in the analytical method (e.g., mobile phase A, mobile phase B, reconstitution solvent).

  • These solutions are kept at room temperature for a duration equivalent to the longest anticipated analytical run time.

  • The solutions are then injected onto the LC-MS/MS system.

  • The peak area of this compound is monitored for any significant decrease, and the chromatogram is examined for any evidence of unlabeled Daurisoline.

Freeze-Thaw Stability

Objective: To determine the stability of this compound after multiple cycles of freezing and thawing, which is a common occurrence during sample analysis.

Protocol:

  • Spike the biological matrix with this compound.

  • Aliquots of the spiked matrix are subjected to a specified number of freeze-thaw cycles (typically three). A single cycle consists of freezing the sample at -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • After the final thaw, the samples are processed and analyzed.

  • The response of this compound is compared to that of a control sample that has not undergone freeze-thaw cycles.

Visualizing the Workflow

To ensure clarity in the experimental process, the following diagrams illustrate the workflows for assessing the isotopic stability of this compound.

G cluster_0 Bench-Top Stability Workflow start Spike this compound in Biological Matrix t0 Time 0 Analysis (Freshly Prepared) start->t0 expose Incubate at Room Temperature start->expose process Sample Extraction t0->process tp Time Point Analysis (e.g., 4, 8, 24h) expose->tp tp->process lcsms LC-MS/MS Analysis process->lcsms compare Compare Responses lcsms->compare

Caption: Workflow for Bench-Top Stability Assessment.

G cluster_1 Freeze-Thaw Stability Workflow start_ft Spike this compound in Biological Matrix control Control Sample (No Freeze-Thaw) start_ft->control ft_cycle Perform Freeze-Thaw Cycles (3x) start_ft->ft_cycle process_control Process Control control->process_control process_ft Process Freeze-Thaw Samples ft_cycle->process_ft lcsms_ft LC-MS/MS Analysis process_control->lcsms_ft process_ft->lcsms_ft compare_ft Compare Responses lcsms_ft->compare_ft

Caption: Workflow for Freeze-Thaw Stability Assessment.

Conclusion

The use of this compound as an internal standard offers the potential for highly accurate and precise quantification in bioanalytical methods. However, this is contingent on the confirmed isotopic stability of the molecule under the specific experimental conditions. While direct stability data for this compound is not yet widely published, the experimental protocols outlined in this guide provide a robust framework for its validation. By performing these stability assessments and comparing the results to other well-characterized deuterated standards, researchers can ensure the integrity of their analytical data and the overall reliability of their bioanalytical methods.

References

A Comparative Guide to Daurisoline Quantification: UPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Daurisoline, a bisbenzylisoquinoline alkaloid with significant pharmacological potential, is paramount for preclinical and clinical studies. This guide provides a comprehensive comparison of two common analytical techniques for Daurisoline quantification in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of UPLC-MS/MS and a representative HPLC-UV method for the quantification of Daurisoline and structurally similar bisbenzylisoquinoline alkaloids.

ParameterUPLC-MS/MS for DaurisolineRepresentative HPLC-UV for Bisbenzylisoquinoline Alkaloids (Tetrandrine & Fangchinoline)
Linearity Range 3 - 1000 ng/mL12.5 - 250 µg/mL (Tetrandrine), 12.5 - 250 µg/mL (Fangchinoline)[1]
Lower Limit of Quantification (LLOQ) 3 ng/mL0.35 µg/mL (Fangchinoline), 0.76 µg/mL (Tetrandrine)[2]
Accuracy 91.0 - 105.3%94.07 - 99.12% (Tetrandrine), 94.56 - 98.81% (Fangchinoline)[2]
Precision (RSD) < 13% (Intra- and Inter-day)0.1 - 1.3% (Intra-day), 0.5 - 2.4% (Inter-day)[2]
Mean Recovery 77.4 - 86.9%94.07 - 99.12% (Tetrandrine), 94.56 - 98.81% (Fangchinoline)[2]

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are crucial for reproducibility. Below are the protocols for both UPLC-MS/MS and a representative HPLC-UV method.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Daurisoline from plasma is protein precipitation.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the chromatographic system.

UPLC-MS/MS Method for Daurisoline

This method offers high sensitivity and selectivity for the quantification of Daurisoline in biological matrices.

  • Chromatographic System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Daurisoline: m/z 625.3 → 397.2

    • Internal Standard (e.g., Tetrandrine): m/z 623.3 → 396.2

Representative HPLC-UV Method for Bisbenzylisoquinoline Alkaloids

This method is suitable for the quantification of bisbenzylisoquinoline alkaloids when high sensitivity is not the primary requirement. The following is a representative method for Tetrandrine and Fangchinoline, which are structurally similar to Daurisoline.

  • Chromatographic System: Agilent 1260 Infinity HPLC system

  • Column: Athena C18 column (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol–water (65:35, v/v) containing 1.0 g/L sodium 1-octanesulfonate, with the pH adjusted to 3.0 with glacial acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Bioanalytical Method Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC/UPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

A typical workflow for bioanalytical method validation.

MethodComparison cluster_UPLCMSMS UPLC-MS/MS Attributes cluster_HPLCUV HPLC-UV Attributes DaurisolineQuant Daurisoline Quantification UPLCMSMS UPLC-MS/MS DaurisolineQuant->UPLCMSMS HPLCUV HPLC-UV DaurisolineQuant->HPLCUV Sensitivity_U High Sensitivity UPLCMSMS->Sensitivity_U Selectivity_U High Selectivity UPLCMSMS->Selectivity_U Speed_U Faster Run Times UPLCMSMS->Speed_U Cost_U Higher Cost UPLCMSMS->Cost_U Sensitivity_H Lower Sensitivity HPLCUV->Sensitivity_H Selectivity_H Lower Selectivity HPLCUV->Selectivity_H Speed_H Longer Run Times HPLCUV->Speed_H Cost_H Lower Cost HPLCUV->Cost_H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Daurisoline-d11, a deuterated bis-benzylisoquinoline alkaloid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Hazard Identification and Chemical Profile

Key Chemical and Physical Properties of Daurisoline:

PropertyValueReference
Molecular FormulaC₃₇H₄₂N₂O₆[1]
Molecular Weight610.7 g/mol [1]
AppearanceWhite to beige powder[2]
Boiling Point724.5 ± 60.0 °C (Predicted)[2]
Density1.218 ± 0.06 g/cm³ (Predicted)
SolubilityDMSO: 15 mg/mL
Storage Temperature-20°C

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat is mandatory.

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.

Step 1: Waste Classification

Treat this compound as a hazardous chemical waste. Due to its potential toxicity, it must not be disposed of down the drain or in regular solid waste.

Step 2: Containerization

  • Select a Suitable Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be used if it is in good condition.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical wastes. It is best practice to collect deuterated solvent waste separately, as mixed solvents can be more costly to dispose of.

  • Secure Closure: Ensure the container is tightly sealed to prevent spills or the release of vapors. Keep the container closed except when adding waste.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date when the first waste was added to the container

  • Your name and laboratory contact information

Step 4: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Segregation: Ensure the storage area is away from incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.

  • Do Not Dispose On-Site: Never attempt to treat or dispose of this compound waste through incineration or by pouring it down the sink.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

Daurisoline_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Classify Classify this compound as Hazardous Waste WorkArea->Classify Containerize Use a Dedicated, Labeled, and Sealed Container Classify->Containerize Segregate from incompatible waste Store Store in a Designated Satellite Accumulation Area Containerize->Store Ensure proper labeling ContactEHS Contact Institutional EHS or Certified Waste Disposal Company Store->ContactEHS When container is full Pickup Arrange for Professional Waste Pickup ContactEHS->Pickup end Safe and Compliant Disposal Pickup->end start Start Disposal Process start->PPE

This compound Disposal Workflow

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Daurisoline-d11

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Daurisoline-d11

Hazard Identification and Classification

This compound should be handled with the same precautions as Daurisoline. The primary known hazard is acute oral toxicity. The isotopic labeling with deuterium is not expected to alter the chemical's fundamental toxicological properties.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2]
Personal Protective Equipment (PPE)

A multi-layered defense is crucial when handling this compound to prevent accidental exposure. The following PPE is mandatory for all handling activities.

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant nitrile gloves (double-gloved).Required for all handling activities, including preparation, weighing, and disposal. Change gloves immediately if contaminated.[2][3][4]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Required for all handling activities to protect against splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved N95 or higher respirator.Required when handling the solid powder form to prevent inhalation.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.

3.1. Designated Area All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control potential exposure.

3.2. Preparation and Weighing

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the designated ventilated enclosure.

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing: If working with the solid form, carefully weigh the desired amount on an analytical balance inside the fume hood to minimize the risk of generating airborne dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

3.3. Storage

  • Short-term and Long-term: Store this compound in a tightly sealed, light-protecting container (e.g., amber vial) in a cool, dry, and well-ventilated place. Refer to the manufacturer's certificate of analysis for specific temperature recommendations, which are often at -20°C or -80°C for long-term stability.

  • Deuterated Compound Care: To maintain isotopic purity, protect the compound from moisture, as deuterated compounds can be susceptible to hydrogen-deuterium exchange.

Disposal Plan

The disposal of this compound and all associated waste must comply with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

4.1. Waste Segregation

  • Solid Waste: All contaminated solid materials, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous waste.

4.2. Decontamination

  • Glassware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. The glassware can then be washed with soap and water.

  • Work Surfaces: Decontaminate the work area within the fume hood with a suitable solvent and then wipe it down with soap and water. Dispose of all cleaning materials as solid hazardous waste.

4.3. Container Disposal Empty this compound containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in accordance with institutional guidelines.

Visual Workflow Diagrams

The following diagrams illustrate the key operational and disposal workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage prep_start Don Appropriate PPE prep_area Work in Designated Area (Fume Hood) prep_start->prep_area prep_weigh Weigh Solid Compound prep_area->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol exp_run Conduct Experiment prep_sol->exp_run store Store in Tightly Sealed, Light-Protected Container at Recommended Temperature exp_run->store DisposalPlan cluster_waste Waste Generation cluster_disposal Disposal Path waste_gen Experiment Complete solid_waste Contaminated Solids (Gloves, Tubes, etc.) waste_gen->solid_waste liquid_waste Unused Solutions & Rinsates waste_gen->liquid_waste sharps_waste Contaminated Sharps waste_gen->sharps_waste solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Hazardous Sharps Container sharps_waste->sharps_container final_disposal Dispose via Institutional EHS Procedures solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.